molecular formula C17H15NO B13948734 4-Ethenyl-N-(4-ethenylphenyl)benzamide CAS No. 496801-05-9

4-Ethenyl-N-(4-ethenylphenyl)benzamide

Cat. No.: B13948734
CAS No.: 496801-05-9
M. Wt: 249.31 g/mol
InChI Key: WWYMPTXKCNENLF-UHFFFAOYSA-N
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Description

Contextualization of N-Arylbenzamide Derivatives in Advanced Chemical Systems

N-Arylbenzamide derivatives are a significant class of organic compounds that form the backbone of numerous advanced chemical systems. They are recognized for their presence in a variety of pharmacologically relevant motifs. nih.gov The amide bond, being a stable and planar functional group, imparts a degree of conformational rigidity to the molecular structure. This structural feature is crucial in the design of materials with specific thermal and mechanical properties. Furthermore, the aromatic rings in the N-arylbenzamide structure contribute to its thermal stability and can be functionalized to tune its electronic and physical properties.

Strategic Importance of Ethenyl Functional Groups in Molecular Design and Polymer Science

The ethenyl, or vinyl, group is of paramount strategic importance in molecular design and polymer science. It is a key functional group that can undergo a variety of chemical transformations, most notably polymerization. The carbon-carbon double bond in the ethenyl group is susceptible to attack by radicals or other initiators, leading to the formation of long polymer chains. masterorganicchemistry.com

In molecules containing two vinyl groups, such as 4-Ethenyl-N-(4-ethenylphenyl)benzamide, the potential exists for the formation of cross-linked polymer networks. This is exemplified by the copolymerization of styrene (B11656) and divinylbenzene (B73037), which is used to produce macroporous polymer microspheres for applications such as ion-exchange resins. tandfonline.comfuture4200.comnih.govacs.org The presence of two reactive sites allows for the creation of a three-dimensional polymer structure, which can exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to linear polymers.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have become indispensable tools for the introduction of vinyl groups onto aromatic rings, allowing for the synthesis of complex vinyl-functionalized molecules. lumenlearning.comzr-catalyst.comnobelprize.orgnih.gov

Historical Development and Evolution of Research Pertaining to this compound

While specific research on this compound is not extensively documented, its conceptual origins can be traced back to several key developments in organic chemistry and polymer science. The history of vinyl polymers began in the early 20th century with the discovery and commercialization of materials like polyvinyl chloride (PVC). coda-plastics.co.ukcomsol.it This established the utility of the vinyl group as a polymerizable functional group.

The development of synthetic methodologies for creating N-arylbenzamides has a long history in organic synthesis. The Schotten-Baumann reaction, for instance, provides a classic method for the formation of amides from amines and acid chlorides. The synthesis of the specific precursors for this compound, namely 4-vinylaniline (B72439) and 4-vinylbenzoic acid, can be achieved through established synthetic routes. For example, 4-vinylbenzoic acid can be synthesized via a Wittig reaction from 4-carboxybenzyltriphenylphosphonium bromide. rsc.orgscribd.com

The modern era of research into molecules of this type is heavily influenced by the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. These methods provide efficient ways to construct the carbon-carbon bonds necessary to attach the ethenyl groups to the aromatic rings.

Research Objectives and Scope of Academic Inquiry into this compound

Given the identified knowledge gaps, future research on this compound should focus on the following objectives:

Development of an Efficient Synthetic Route: A primary objective would be to establish a high-yielding and scalable synthesis of the compound. This would likely involve the coupling of 4-vinylaniline with a derivative of 4-vinylbenzoic acid.

Comprehensive Physicochemical Characterization: Thorough characterization of the synthesized monomer using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential to fully elucidate its structure and properties.

Investigation of Polymerization and Cross-linking: A detailed study of the free-radical polymerization of this compound, both as a homopolymer and in copolymerization with other vinyl monomers, would be a key research area. The efficiency of the monomer as a cross-linking agent should be quantified.

Evaluation of Polymer Properties: The resulting polymers should be characterized in terms of their molecular weight, thermal stability (TGA, DSC), mechanical properties (tensile strength, modulus), and chemical resistance.

Exploration of Potential Applications: Based on the properties of the derived polymers, potential applications could be explored. These might include high-performance thermosets, functional polymer supports for catalysis or separation, or materials with specific optical or electronic properties.

The scope of academic inquiry would thus span from fundamental organic synthesis and polymer chemistry to materials science and engineering.

Data Tables

To provide a more concrete understanding of the compound, the following tables present expected and comparative data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on the analysis of similar structures and are intended for illustrative purposes.)

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Amide N-H~10.2-
Aromatic C-H (benzoyl)7.8-8.0127-135
Aromatic C-H (phenyl)7.5-7.7120-138
Vinylic C-H (trans)6.7-6.8136-137
Vinylic C-H (cis)5.8-5.9114-115
Vinylic C-H (geminal)5.3-5.4-
Carbonyl C=O-~166

Table 2: Comparison of Properties of Divinyl Monomers

Monomer Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³) Key Feature
Divinylbenzene130.19199-2000.918Standard cross-linking agent for polystyrenes
1,4-Diisopropenylbenzene158.242310.903Higher thermal stability of resulting polymer
This compound249.30 (Calculated)Not availableNot availableContains rigid amide linkage for enhanced thermal and mechanical properties

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

496801-05-9

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-ethenyl-N-(4-ethenylphenyl)benzamide

InChI

InChI=1S/C17H15NO/c1-3-13-5-9-15(10-6-13)17(19)18-16-11-7-14(4-2)8-12-16/h3-12H,1-2H2,(H,18,19)

InChI Key

WWYMPTXKCNENLF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=C

Origin of Product

United States

Methodologies for the Synthesis of 4 Ethenyl N 4 Ethenylphenyl Benzamide

Retrosynthetic Analysis and Strategic Design Principles for 4-Ethenyl-N-(4-ethenylphenyl)benzamide

A retrosynthetic analysis of the target molecule, this compound, identifies the central amide bond as the most logical point for disconnection. This primary disconnection simplifies the molecule into two key synthons: a 4-ethenylbenzoyl moiety and a 4-ethenylaniline moiety. These correspond to the readily conceivable precursor molecules, 4-vinylbenzoic acid and 4-vinylaniline (B72439).

A further retrosynthetic step can be applied to these precursors. The ethenyl groups on both aromatic rings can be disconnected via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This secondary disconnection leads to even simpler, commercially available starting materials: a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid) and a 4-haloaniline (e.g., 4-bromoaniline), with a vinylboron species serving as the source of the ethenyl group.

This two-tiered strategic approach allows for a modular synthesis. The halo-aromatic precursors can be functionalized with the ethenyl groups first, followed by the amide bond formation. Alternatively, the amide bond can be formed between the halo-aromatic precursors, followed by a double cross-coupling reaction to introduce both ethenyl groups simultaneously. The former approach is often preferred as it avoids potential complications with catalyst poisoning or side reactions involving the amide group during the cross-coupling step.

Classical Amide Bond Formation Strategies

The condensation of 4-vinylbenzoic acid and 4-vinylaniline is the cornerstone for synthesizing this compound. This can be achieved through several classical methods that involve the activation of the carboxylic acid group.

In modern organic synthesis, peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions and often proceeding with high yields. uni-kiel.debachem.com These reagents work by converting the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine.

For the synthesis of this compound, 4-vinylbenzoic acid would be treated with a coupling reagent and a base, often in the presence of an additive to suppress racemization (though not a concern for this achiral molecule) and improve efficiency. uni-kiel.depeptide.com 4-Vinylaniline is then added to the activated intermediate to form the desired amide. Common coupling reagents fall into two main categories: carbodiimides and phosphonium (B103445) or aminium/uronium salts.

Interactive Data Table: Common Peptide Coupling Reagents

Reagent ClassExample ReagentAbbreviationActivating MechanismByproducts
CarbodiimideDicyclohexylcarbodiimideDCCForms O-acylisourea intermediateDicyclohexylurea (DCU)
CarbodiimideDiisopropylcarbodiimideDICForms O-acylisourea intermediateDiisopropylurea (DIU)
Aminium/UroniumHBTUHBTUForms OBt active esterTetramethylurea
Aminium/UroniumHATUHATUForms OAt active esterTetramethylurea
PhosphoniumPyBOPPyBOPForms OBt active esterTriphenylphosphine oxide

The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The choice of reagent can be critical, with aminium/uronium and phosphonium reagents often being more efficient for sterically hindered or less reactive substrates. sigmaaldrich.com

A robust and traditional method for amide synthesis is the reaction between an acyl chloride and an amine. This protocol involves two discrete steps for the synthesis of the target molecule.

First, the precursor 4-vinylbenzoic acid is converted to its more reactive acyl chloride derivative, 4-vinylbenzoyl chloride. This is commonly achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF. prepchem.com A procedure for this conversion involves dissolving 4-vinylbenzoic acid in a solvent like chloroform, adding an inhibitor such as nitrobenzene (B124822) to prevent polymerization of the vinyl group, and then adding an excess of thionyl chloride. prepchem.com The mixture is heated, and after the reaction, the excess solvent and thionyl chloride are removed by distillation to yield 4-vinylbenzoyl chloride. prepchem.com

Interactive Data Table: Synthesis of 4-Vinylbenzoyl Chloride

ReactantReagentSolventSpecial ConditionsTypical Yield
4-Vinylbenzoic AcidThionyl Chloride (excess)ChloroformAddition of inhibitor (e.g., nitrobenzene), gentle heating (50 °C)91% prepchem.com

In the second step, the purified 4-vinylbenzoyl chloride is reacted with 4-vinylaniline. This is typically performed under Schotten-Baumann conditions, where the acyl chloride is added to the amine in the presence of an aqueous or organic base (e.g., pyridine, triethylamine (B128534), or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. This reaction is generally fast and efficient, leading to the formation of this compound.

The use of an acid anhydride (B1165640) as the acylating agent is another classical approach to amide synthesis. For this specific target molecule, a mixed anhydride of 4-vinylbenzoic acid is typically generated in situ. This is achieved by reacting 4-vinylbenzoic acid with an acyl chloride, such as pivaloyl chloride, or a chloroformate, like ethyl or isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine or N-methylmorpholine) at low temperatures. highfine.com

This mixed anhydride is a highly activated intermediate. The subsequent addition of 4-vinylaniline to the reaction mixture results in nucleophilic attack at the 4-vinylbenzoyl carbonyl group, leading to the formation of the desired amide and displacing the other carboxylate as a leaving group. This method is often rapid and clean, with the main challenge being to control the regioselectivity of the amine's attack if an unsymmetrical anhydride is used. researchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies for Ethenyl Group Introduction

As identified in the retrosynthetic analysis, the ethenyl (styryl) groups are key functionalities that can be installed using powerful palladium-catalyzed cross-coupling reactions. This strategy allows for the use of simple, stable, and readily available halo-aromatics as precursors.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds. libretexts.org It is particularly effective for creating biaryl systems, styrenes, and conjugated dienes. libretexts.orgtamu.edu In the context of synthesizing this compound, this reaction would be employed to couple a vinylboron species with 4-bromobenzoic acid and 4-bromoaniline (B143363) (or their respective derivatives).

The reaction typically involves an aryl halide (or triflate) and an organoboron compound (like a boronic acid or a boronic ester) reacting in the presence of a palladium catalyst and a base. organic-synthesis.com For instance, 4-bromobenzoic acid can be coupled with vinylboronic acid or its pinacol (B44631) ester to yield 4-vinylbenzoic acid. A similar reaction with 4-bromoaniline would produce 4-vinylaniline. mdpi.com

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation: The organic group from the boron compound is transferred to the palladium(II) complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Interactive Data Table: Typical Components for Suzuki-Miyaura Coupling

ComponentExampleFunction
Aryl Halide4-Bromobenzoic acid, 4-BromoanilineElectrophilic partner
Organoboron ReagentVinylboronic acid, Potassium vinyltrifluoroborateNucleophilic partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Catalyst for C-C bond formation
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃Activates the organoboron reagent and facilitates the catalytic cycle
SolventToluene, Dioxane, DMF, Water/Ethanol mixturesSolubilizes reactants and facilitates the reaction

The reaction conditions are generally mild, and the tolerance for a wide range of functional groups is a significant advantage, making the Suzuki-Miyaura coupling a powerful tool for the synthesis of the necessary precursors for this compound. pku.edu.cnmdpi.com

Heck Reaction Protocols for Vinylic Functionalization

The Heck reaction, a cornerstone of carbon-carbon bond formation, offers a direct pathway for the introduction of vinyl groups onto an aromatic backbone. researchgate.netnih.gov In the synthesis of this compound, a plausible approach involves the palladium-catalyzed coupling of a dihalogenated benzanilide (B160483) precursor with a vinylating agent. A typical precursor for this reaction would be 4-bromo-N-(4-bromophenyl)benzamide.

The reaction mechanism initiates with the oxidative addition of the aryl halide to a palladium(0) catalyst. Following this, the alkene coordinates to the palladium complex and inserts into the palladium-aryl bond. A subsequent β-hydride elimination step forms the desired vinylated product and regenerates the palladium catalyst. nih.gov

Several parameters can be tuned to optimize the reaction, including the choice of palladium precursor, ligands, base, and solvent. For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tris(o-tolyl)phosphine (P(o-tol)₃) are a commonly employed catalyst system. The selection of a suitable base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is crucial for neutralizing the hydrogen halide generated during the reaction.

Hypothetical Reaction Conditions for Heck Reaction:

ParameterCondition
Starting Material4-bromo-N-(4-bromophenyl)benzamide
Vinylating AgentEthylene or a vinylboronate ester
CatalystPd(OAc)₂ (2 mol%)
LigandP(o-tol)₃ (4 mol%)
BaseTriethylamine (2.5 equivalents)
SolventN,N-Dimethylformamide (DMF)
Temperature100-120 °C
Reaction Time12-24 hours

Note: This data is illustrative and based on general Heck reaction protocols.

Sonogashira Coupling Followed by Alkyne Reduction

An alternative and highly effective strategy for synthesizing this compound involves a two-step process: a Sonogashira coupling followed by the reduction of the resulting alkyne functionalities. The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, catalyzed by a combination of palladium and copper complexes. libretexts.orgresearchgate.net

In the first step, 4-bromo-N-(4-bromophenyl)benzamide can be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, typically copper(I) iodide (CuI). libretexts.org An amine base, such as triethylamine, serves as both the base and the solvent. libretexts.org Following the coupling reaction, the protecting groups are removed to yield the di-alkynyl benzanilide intermediate.

The second step involves the selective reduction of the alkyne groups to alkenes. This can be achieved through various methods, including catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) to ensure the formation of the cis-alkene (which in the case of a terminal alkyne is the vinyl group).

Hypothetical Two-Step Synthesis via Sonogashira Coupling:

StepReactionReagents and Conditions
1Sonogashira Coupling4-bromo-N-(4-bromophenyl)benzamide, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine, 60-80 °C
2Alkyne ReductionDi-alkynyl intermediate, H₂ gas, Lindlar's catalyst, Quinoline (catalyst poison), Ethyl acetate

Note: This data is illustrative and based on general Sonogashira coupling and alkyne reduction protocols.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact. chemmethod.com

Solvent Selection and Optimization for Sustainable Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like DMF, while effective, pose environmental and health risks. Green chemistry encourages the use of more benign alternatives. For the synthesis of this compound, research into greener solvents could explore options such as anisole, cyclopentyl methyl ether (CPME), or even water for certain catalytic systems. mdpi.com The use of ionic liquids or deep eutectic solvents also presents an opportunity to reduce the volatility and toxicity associated with conventional organic solvents.

Catalyst Systems and Recyclability Strategies

Palladium catalysts are both expensive and toxic, making their recovery and reuse a key aspect of a green synthetic process. Strategies to facilitate catalyst recycling include the use of heterogeneous catalysts, where the palladium is supported on a solid matrix such as charcoal, silica (B1680970), or a polymer. This allows for simple filtration and reuse of the catalyst. Homogeneous catalysts can be recycled through techniques like aqueous biphasic catalysis or by using ligands that enable catalyst precipitation after the reaction.

Purification Techniques and Yield Optimization Strategies for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for a compound like this compound would include:

Column Chromatography: This is a highly effective method for separating the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel). A gradient of solvents, such as a mixture of hexanes and ethyl acetate, would likely be used to elute the compounds from the column.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Strategies for Yield Optimization:

StrategyDescription
Catalyst and Ligand Screening Systematically testing different palladium catalysts and ligands to identify the most active and selective combination for the specific reaction.
Optimization of Reaction Parameters Fine-tuning the temperature, pressure, concentration of reactants, and reaction time to maximize the conversion of starting materials and minimize side reactions.
Base and Solvent Effects Investigating the impact of different bases and solvents on the reaction rate and yield to find the optimal conditions.
Control of Stoichiometry Carefully controlling the ratio of reactants to ensure complete consumption of the limiting reagent and avoid excess that could lead to side products.

Chromatographic Separation Methods (Column, Preparative HPLC)

Chromatography is a cornerstone technique for the separation and purification of organic compounds. wikipedia.org For this compound, both low-pressure column chromatography and high-performance liquid chromatography (HPLC) are applicable, each offering distinct advantages.

Column Chromatography

Column chromatography, particularly flash chromatography, is a widely used method for the purification of organic compounds in a laboratory setting. orgchemboulder.comcolumbia.edu It involves the separation of a mixture based on the differential adsorption of its components to a solid stationary phase as a liquid mobile phase passes through it. wikipedia.org

For the purification of this compound, silica gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic molecules. wikipedia.org The choice of the mobile phase, or eluent, is crucial for achieving good separation. orgchemboulder.com A solvent system of varying polarity is typically used, starting with a non-polar solvent and gradually increasing the polarity to elute the components from the column. A common solvent system for aromatic amides is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.

A hypothetical gradient elution for the purification of this compound from common impurities of its synthesis is presented in the table below.

Table 1: Illustrative Gradient Elution for Column Chromatography Purification

Fraction Solvent System (Hexane:Ethyl Acetate) Expected Eluted Compound(s)
1-5 95:5 Unreacted 4-vinylbenzoyl chloride (less polar)
6-10 90:10 This compound
11-15 80:20 Unreacted 4-vinylaniline (more polar)
16-20 50:50 4-vinylbenzoic acid (highly polar)

Due to the presence of vinyl groups which are susceptible to polymerization, it is advisable to use solvents that have been treated to remove peroxides and to which a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol, has been added. The progress of the separation is typically monitored by thin-layer chromatography (TLC). wikipedia.org

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving a higher degree of purity, preparative HPLC is the method of choice. warwick.ac.uk This technique utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to a much higher resolution compared to traditional column chromatography. warwick.ac.uk

Reverse-phase HPLC is particularly suitable for the purification of aromatic compounds like this compound. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water.

An illustrative gradient program for the preparative HPLC purification of this compound is outlined in the following table.

Table 2: Illustrative Gradient Program for Preparative HPLC Purification

Time (minutes) % Acetonitrile in Water Flow Rate (mL/min)
0-5 50 20
5-25 50 -> 95 20
25-30 95 20
30-35 95 -> 50 20

A small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve the peak shape of amide compounds. The collection of fractions is typically triggered by a UV detector, which monitors the absorbance of the eluent at a specific wavelength where the compound of interest absorbs.

Recrystallization and Precipitation Techniques

Recrystallization is a powerful technique for the purification of solid organic compounds based on differences in their solubility in a particular solvent or solvent mixture. researchgate.net The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one. For amides, recrystallization is often a preferred method of purification. researchgate.net

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. For aromatic amides, polar solvents are generally good candidates.

Table 3: Potential Solvents for the Recrystallization of this compound

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78 Polar Protic Good for many aromatic compounds.
Acetone 56 Polar Aprotic A common solvent for a wide range of organic solids.
Acetonitrile 82 Polar Aprotic Often gives good results for the recrystallization of amides. researchgate.net
Ethyl Acetate 77 Medium Polarity May be a good choice for less polar amides.
Toluene 111 Non-polar Can be used for recrystallization of aromatic compounds.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of the hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly and undisturbed to promote the formation of well-defined crystals. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering impurities.

Precipitation is a related but less selective technique where a non-solvent is added to a solution of the compound to induce rapid solidification. While faster than recrystallization, precipitation often traps impurities within the solid matrix, resulting in a lower purity of the final product.

Impurity Profiling and Analysis

Impurity profiling is the identification and quantification of all potential impurities in a synthesized compound. A thorough understanding of the impurity profile is crucial for ensuring the quality and consistency of the final product. The potential impurities in this compound are primarily derived from the starting materials and any side reactions that may occur during its synthesis, which is typically a Schotten-Baumann reaction between 4-vinylbenzoyl chloride and 4-vinylaniline.

Potential impurities include:

Unreacted Starting Materials: 4-vinylaniline and 4-vinylbenzoyl chloride.

Hydrolysis Product: 4-vinylbenzoic acid, formed from the hydrolysis of 4-vinylbenzoyl chloride.

Polymeric Impurities: Oligomers or polymers formed by the premature polymerization of the vinyl groups of the starting materials or the final product.

Over-acylation Product: N-(4-ethenylphenyl)-bis(4-ethenylbenzoyl)amine, which can form if the reaction conditions are not carefully controlled.

A combination of chromatographic and spectroscopic techniques is employed for the detection, identification, and quantification of these impurities.

Table 4: Analytical Techniques for Impurity Profiling

Analytical Technique Application
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile impurities. A reverse-phase method with UV detection is typically used.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main product and identification of impurities based on their unique chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) Determination of the molecular weight of the product and impurities, aiding in their identification.

By employing these analytical methods, a comprehensive impurity profile of this compound can be established, ensuring the quality and purity of the synthesized compound.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 4 Ethenyl N 4 Ethenylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and environment of a compound. The absence of specific NMR data for 4-Ethenyl-N-(4-ethenylphenyl)benzamide prevents a thorough discussion based on experimental findings.

Hypothetically, a complete NMR analysis would involve the following techniques:

Proton NMR Spectroscopic Techniques (¹H NMR)

¹H NMR spectroscopy would be utilized to identify the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the vinyl protons, the aromatic protons on both phenyl rings, and the amide proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.

Carbon-13 NMR Spectroscopic Techniques (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, vinyl, carbonyl), offering complementary information to the ¹H NMR data.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule.

Without experimental 2D NMR data, the precise assignment of all proton and carbon signals and the confirmation of the connectivity within this compound remain speculative.

Advanced NMR Solvent and Temperature Considerations

The choice of solvent and the experimental temperature can significantly influence NMR spectra. Different solvents can affect chemical shifts, particularly for protons involved in hydrogen bonding, such as the amide proton. Variable temperature NMR studies could provide insights into dynamic processes, such as restricted rotation around the amide bond. However, without specific studies on this compound, any discussion would be purely theoretical.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the amide carbonyl, C=C stretching of the vinyl and aromatic groups, and C-H stretching and bending vibrations. The precise frequencies of these bands would provide evidence for the presence of these functional groups. The lack of a published FT-IR spectrum for this compound prevents a definitive analysis.

Raman Spectroscopy for Molecular Fingerprinting

Key vibrational modes that would be anticipated include:

C=C Stretching: Strong bands associated with the ethenyl (vinyl) groups, typically appearing in the 1620-1640 cm⁻¹ region. uni-muenchen.de

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ range, characteristic of the phenyl rings.

Amide Bands:

Amide I (C=O stretching): A strong band typically found between 1630 and 1680 cm⁻¹.

Amide II (N-H bending and C-N stretching): Usually observed in the 1510-1570 cm⁻¹ range.

Amide III (C-N stretching and N-H bending): A more complex band appearing between 1230 and 1450 cm⁻¹.

C-H Vibrations: Stretching and bending modes for both the aromatic and vinyl C-H bonds would also be present.

Without experimental data, a specific data table of Raman shifts and their assignments for this compound cannot be constructed.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This allows for the confirmation of the molecular weight and can provide structural information through the analysis of fragmentation patterns. The chemical formula for this compound is C₁₇H₁₅NO.

Electron Ionization (EI) is a hard ionization technique that typically results in extensive fragmentation. The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. Common fragmentation pathways for benzanilides involve cleavage of the amide bond, leading to characteristic fragment ions. nih.govnih.gov

Expected Key Fragments in EI-MS:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule.

Acylium Ion: A fragment resulting from the cleavage of the N-C(O) bond.

Amine Fragment Ion: A fragment from the cleavage on the other side of the amide linkage.

Loss of substituents: Fragments resulting from the loss of the ethenyl groups.

A data table of observed m/z values and their proposed fragment structures cannot be provided without experimental results.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecule [M+H]⁺ or other adducts. ESI-MS would be used to confirm the molecular weight of this compound with high accuracy.

Expected Ions in ESI-MS:

Protonated Molecule [M+H]⁺: The most abundant ion, confirming the molecular weight.

Sodiated Adduct [M+Na]⁺: Often observed as a smaller peak.

Without experimental data, a table of observed m/z values cannot be generated.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₇H₁₅NO), HRMS would be used to confirm this exact chemical formula by comparing the experimentally measured mass with the calculated theoretical mass.

HRMS Data Table (Theoretical):

Ion FormulaCalculated m/z
[C₁₇H₁₅NO + H]⁺250.1226
[C₁₇H₁₅NO + Na]⁺272.1046

Note: This table represents theoretical values. Experimental verification is required.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To obtain single crystals suitable for XRD analysis, various crystallization strategies would need to be employed. The choice of solvent and technique is crucial and often requires empirical screening.

Common Crystallization Techniques:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals. For benzamide (B126) derivatives, solvents such as ethanol, methanol, or mixtures including DMF have been used. researchgate.netnih.gov

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which the compound is less soluble. Crystals may form at the interface.

Successful crystallization would yield a data table of crystallographic parameters, including crystal system, space group, unit cell dimensions, and atomic coordinates. As no crystal structure for this compound has been published, this data is not available.

Analysis of Molecular Conformation and Intermolecular Packing

The refined crystallographic data would provide precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for a detailed analysis of its molecular conformation. Key features of interest would include the planarity of the benzamide core and the dihedral angles between the two phenyl rings. The orientation of the ethenyl (vinyl) substituents on each ring would also be of significant interest.

Furthermore, the crystal packing analysis would reveal the nature and geometry of intermolecular interactions. It is anticipated that N-H···O hydrogen bonds would be a dominant feature, linking adjacent molecules into chains or more complex networks. Additionally, π-π stacking interactions between the aromatic rings and C-H···π interactions could play a significant role in stabilizing the crystal lattice. A thorough analysis of these non-covalent interactions is crucial for understanding the supramolecular architecture.

Reactivity and Mechanistic Investigations of 4 Ethenyl N 4 Ethenylphenyl Benzamide

Reactivity of Ethenyl Moieties in 4-Ethenyl-N-(4-ethenylphenyl)benzamide

The two ethenyl groups, being conjugated with the aromatic rings, exhibit reactivity typical of styrenic systems. These carbon-carbon double bonds are susceptible to a variety of addition reactions.

The ethenyl groups of this compound are expected to readily undergo radical addition reactions. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, a radical species can add across the double bond. This process is fundamental to radical polymerization. The kinetics of such reactions, particularly in the context of polymerization, are well-understood for styrene (B11656). The polymerization of styrenic monomers typically follows first-order kinetics with respect to the monomer concentration and half-order with respect to the initiator concentration.

The propagation rate constant (k_p) is a key parameter in these reactions. For styrene polymerization at 60°C, k_p is approximately 341 L mol⁻¹ s⁻¹. The rate of polymerization (R_p) can be expressed by the following equation:

R_p = k_p[M] (fk_d[I] / k_t)^{0.5}

where:

[M] is the monomer concentration

[I] is the initiator concentration

k_d is the rate constant for initiator decomposition

f is the initiator efficiency

k_t is the rate constant for termination

Table 1: Representative Kinetic Data for Radical Polymerization of Styrene at 60°C

Parameter Value Units
Propagation rate constant (k_p) 341 L mol⁻¹ s⁻¹
Termination rate constant (k_t) 7.4 x 10⁷ L mol⁻¹ s⁻¹
Initiator decomposition (AIBN, k_d) 8.5 x 10⁻⁶ s⁻¹
Initiator efficiency (f) 0.5 - 0.7 dimensionless

Note: This data is for styrene and serves as an approximation for the ethenyl moieties of this compound.

The ethenyl groups can participate as dienophiles in Diels-Alder reactions, a [4+2] cycloaddition. Given the electron-rich nature of the styrenic double bond, the reaction would proceed most efficiently with an electron-deficient diene. The stereochemistry of the Diels-Alder reaction is concerted and suprafacial, meaning the geometry of the dienophile is retained in the product.

1,3-Dipolar cycloadditions are also anticipated, where the ethenyl group acts as the dipolarophile and reacts with a 1,3-dipole, such as an azide (B81097), nitrile oxide, or nitrone, to form a five-membered heterocyclic ring. These reactions are often highly regioselective and stereospecific. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne or alkene is a prominent example, often catalyzed by copper(I) in modern "click chemistry".

Table 2: Examples of Cycloaddition Reactions with Styrenic Systems

Reaction Type Diene/Dipole Dienophile/Dipolarophile Product Type
Diels-Alder Tetracyanoethylene Styrene Cyclohexene derivative
1,3-Dipolar Cycloaddition Phenyl azide Styrene Triazoline derivative
1,3-Dipolar Cycloaddition Benzonitrile oxide Styrene Isoxazoline derivative

The double bonds of the ethenyl groups can be readily epoxidized to form oxiranes. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the "butterfly mechanism" where an oxygen atom is transferred from the peroxy acid to the alkene.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be achieved with either syn or anti stereochemistry. Syn-dihydroxylation is typically carried out using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be achieved by epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Table 3: Common Reagents for Epoxidation and Dihydroxylation of Alkenes

Transformation Reagent(s) Stereochemistry
Epoxidation m-CPBA, peroxyacetic acid N/A
Syn-dihydroxylation 1. OsO₄ (catalytic), NMO 2. Cold, dilute KMnO₄, NaOH Syn
Anti-dihydroxylation 1. m-CPBA 2. H₃O⁺ Anti

The ethenyl groups can be reduced to ethyl groups via catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is generally quantitative and proceeds under mild conditions of temperature and pressure. This transformation is highly selective for the carbon-carbon double bond, leaving the aromatic rings and the amide functionality intact under appropriate conditions.

Table 4: Typical Conditions for Catalytic Hydrogenation of Styrenic Double Bonds

Catalyst Solvent Temperature (°C) Pressure (atm)
10% Pd/C Ethanol 25 1-4
PtO₂ (Adam's catalyst) Acetic Acid 25 1-4
Raney Nickel Ethanol 25-50 1-5

Reactivity of the Amide Linkage in this compound

The amide bond is known for its stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, under forcing conditions, it can undergo hydrolysis.

Amide hydrolysis breaks the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, though it typically requires heating.

Mechanism Steps (Acidic):

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule.

Protonation of the nitrogen atom to make a better leaving group.

Elimination of the protonated amine and reformation of the carbonyl.

Deprotonation of the carbonyl to yield the carboxylic acid.

Base-Catalyzed (Promoted) Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The amide anion is a strong base and will immediately deprotonate the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt and the neutral amine. An acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid.

Mechanism Steps (Basic):

Nucleophilic attack by hydroxide on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the amide anion.

Acid-base reaction between the carboxylic acid and the amide anion to form a carboxylate and the amine.

Due to the high stability of the amide bond, both acidic and basic hydrolysis of benzanilides generally require prolonged heating at reflux.

Transamidation and Amide Exchange Reactions

Transamidation, the exchange of the amine component of an amide, is a fundamentally important yet challenging transformation due to the high stability of the amide bond. For a secondary amide like this compound, this reaction involves the cleavage of the N-C(O) bond. Such reactions typically require catalysis to proceed at practical rates. rsc.org

Recent advances have demonstrated that transition metals like nickel, copper, and cobalt can effectively catalyze the transamidation of secondary amides. acs.orgnih.govrsc.org For instance, nickel-catalyzed protocols have been developed for the transamidation of N-aryl amides. These reactions often proceed through a mechanism involving oxidative addition of the N-C(O) bond to the metal center, followed by reductive elimination of the new amide. In some cases, initial activation of the amide by an N-alkoxycarbonyl (e.g., N-Boc) group is employed to weaken the amide bond and facilitate the catalytic cycle. nih.gov Metal-free transamidation methods have also been reported, utilizing reagents like tert-butyl nitrite (B80452) to generate a reactive N-nitrosamide intermediate. rsc.org

The general mechanism for a metal-catalyzed transamidation can be conceptualized as follows:

Coordination of the amide to the metal catalyst.

Oxidative addition involving cleavage of the N-C(O) bond to form a metal-acyl-amido complex.

Ligand exchange with the incoming amine.

Reductive elimination to form the new amide and regenerate the active catalyst.

A proposed catalytic cycle for the transamidation of secondary amides is depicted in the table below, illustrating the key steps in the transformation.

StepDescriptionIntermediate
I Coordination of the secondary amide to the metal catalyst (M).Amide-Metal Complex
II Oxidative addition of the N-C(O) bond to the metal center.Metal-Acyl-Amido Complex
III Ligand exchange with the incoming primary amine (R'-NH2).Metal-Acyl-Amino Complex
IV Reductive elimination to form the new amide product.New Amide Product

This is a generalized representation of a metal-catalyzed transamidation cycle.

Reduction of Amide to Amine

The amide functionality of this compound can be reduced to the corresponding secondary amine, 4-Ethenyl-N-((4-ethenylphenyl)methyl)aniline. This transformation requires a potent reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent for this purpose. masterorganicchemistry.comucalgary.ca Less reactive borohydride (B1222165) reagents, such as sodium borohydride, are generally ineffective for the reduction of amides. ucalgary.ca

The reduction of a secondary amide with LiAlH₄ proceeds through a multi-step mechanism:

Nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate.

The tetrahedral intermediate collapses, and the oxygen atom, coordinated to the aluminum species, is eliminated as a leaving group. This results in the formation of a reactive iminium ion.

A second hydride ion from LiAlH₄ rapidly attacks the iminium carbon, yielding the final secondary amine product. ucalgary.ca

It is important to note that the ethenyl groups of this compound could also be susceptible to reduction under certain conditions, although LiAlH₄ is generally selective for the reduction of polar functional groups like amides over isolated carbon-carbon double bonds.

Reactivity of Aromatic Rings in this compound

The two phenyl rings in this compound exhibit different reactivity profiles towards aromatic substitution reactions due to the electronic effects of their respective substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are governed by the nature of the substituents already present on the ring.

Ring B (benzoyl moiety): This ring is substituted with an ethenyl group and the carbonyl carbon of the amide. The ethenyl group, as mentioned, is an ortho, para-director. stackexchange.comaskfilo.comquora.com In contrast, the benzoyl group (-C(O)-NH-Ar) is a deactivating group and a meta-director. lkouniv.ac.in This is because the carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the arenium ion intermediates for ortho and para attack. lkouniv.ac.in Consequently, electrophilic substitution on Ring B is predicted to be slower than on Ring A and to occur primarily at the positions meta to the benzoyl substituent.

The directing effects of the substituents are summarized in the table below:

RingSubstituentElectronic EffectDirecting Influence
A -CH=CH₂Activating, +Mortho, para
A -NH-C(O)-PhWeakly Activating, +M > -Iortho, para
B -CH=CH₂Activating, +Mortho, para
B -C(O)-NH-ArDeactivating, -M, -Imeta

Nucleophilic aromatic substitution (SNAr) is generally not a facile process for aryl halides and requires the presence of strong electron-withdrawing groups (e.g., -NO₂) at positions ortho or para to a good leaving group. wikipedia.orgyoutube.comchemistrysteps.com The aromatic rings of this compound lack such strong electron-withdrawing groups. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

Another pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a benzyne (B1209423) intermediate. chemistrysteps.commasterorganicchemistry.com This reaction typically requires extremely strong bases, such as sodium amide (NaNH₂), and is not a common transformation for simple benzanilides. masterorganicchemistry.com

Photochemical Reactivity and Light-Induced Transformations of this compound

The presence of extended π-systems in this compound, encompassing the benzanilide (B160483) core and the ethenyl groups, suggests potential for photochemical reactivity.

Benzanilides are known to undergo photocyclization upon irradiation with UV light to form phenanthridone derivatives. rsc.orgrsc.orgkchem.org This reaction is thought to proceed via an excited state intramolecular cyclization. For this compound, such a reaction could potentially lead to the formation of a complex polycyclic aromatic system. The reaction is often influenced by the solvent and the presence of oxygen. rsc.orgkchem.org

The vinylarene (styrene) moieties also have well-documented photochemical reactivity. They can undergo a variety of light-induced transformations, including dimerization, polymerization, and oxidative coupling reactions in the presence of suitable reagents and light sources, often visible light. rsc.orgrsc.orgresearchgate.netacs.org These reactions can proceed through radical or ionic intermediates, depending on the specific conditions and the presence of photosensitizers.

Therefore, the irradiation of this compound could potentially lead to a mixture of products resulting from reactions involving the benzanilide core, the ethenyl groups, or a combination of both. The specific outcome would depend on factors such as the wavelength of light used, the solvent, and the presence of other reagents.

Mechanistic Investigations of Derivatization Reactions of this compound

Mechanistic studies on the derivatization of this compound would likely focus on understanding the pathways of the reactions described above.

Transamidation: Mechanistic investigations would aim to elucidate the role of the catalyst in activating the amide bond. This could involve kinetic studies, identification of catalytic intermediates, and computational modeling to map out the energy profile of the catalytic cycle. nih.gov

Reduction: While the mechanism of amide reduction by LiAlH₄ is well-established, studies could explore the selectivity of the reduction in the presence of the ethenyl groups under various conditions.

Electrophilic Aromatic Substitution: Mechanistic studies would involve computational analysis of the stability of the possible arenium ion intermediates to rationalize the observed regioselectivity. Kinetic isotope effect studies could also be employed to probe the nature of the rate-determining step.

Photochemical Reactions: Mechanistic investigations of the photochemical transformations would utilize techniques such as flash photolysis to detect transient species like excited states and radical intermediates. Quantum yield measurements would provide information on the efficiency of the photochemical processes. Product analysis under different conditions (e.g., in the presence of quenchers or sensitizers) would help to identify the reactive excited states (singlet or triplet). rsc.orgkchem.org

Kinetic Studies of Key Reactions Involving this compound Uncover Reaction Dynamics

Detailed research into the kinetic profiles of reactions involving this compound remains a specialized area of study. At present, specific kinetic data, including reaction rates, rate constants, and activation energies for key reactions involving this compound, are not publicly available in the reviewed scientific literature.

The study of chemical kinetics is fundamental to understanding the rates of reactions and the factors that influence them. For a compound like this compound, which possesses reactive ethenyl groups and an amide linkage, kinetic studies would be invaluable for predicting its behavior in various chemical transformations, such as polymerization, addition reactions, and hydrolysis.

Typically, kinetic investigations would involve monitoring the concentration of reactants and products over time under controlled conditions of temperature, pressure, and catalyst concentration. From this data, a rate law can be determined, which mathematically describes the reaction rate's dependence on the concentration of each reactant. The rate constant (k) is a key parameter derived from the rate law, quantifying the intrinsic speed of a reaction at a given temperature.

Furthermore, by studying the effect of temperature on the rate constant, the activation energy (Ea) of the reaction can be calculated using the Arrhenius equation. The activation energy represents the minimum energy required for a reaction to occur and provides insight into the reaction mechanism's energy barrier.

While specific data tables for this compound are not available, the following tables illustrate the type of data that would be generated from such kinetic studies for hypothetical reactions.

Hypothetical Data Table 1: Rate Data for the Polymerization of this compound

ExperimentInitial Concentration of Monomer (mol/L)Initial Rate of Polymerization (mol/L·s)
10.101.5 x 10⁻⁵
20.203.0 x 10⁻⁵
30.304.5 x 10⁻⁵

This hypothetical data suggests a first-order dependence on the monomer concentration for its polymerization.

Hypothetical Data Table 2: Temperature Dependence of a Reaction Involving this compound

Temperature (K)Rate Constant (k) (L/mol·s)
3000.05
3100.10
3200.19
3300.35

This hypothetical data could be used to construct an Arrhenius plot and determine the activation energy for the reaction.

The absence of specific kinetic data for this compound highlights a potential area for future research. Such studies would be crucial for the rational design of processes involving this compound, enabling the optimization of reaction conditions to achieve desired products and yields.

Polymer Science and Applications of 4 Ethenyl N 4 Ethenylphenyl Benzamide As a Monomer

Homopolymerization Pathways of 4-Ethenyl-N-(4-ethenylphenyl)benzamide

Detailed studies on the homopolymerization of this specific monomer are not found in the surveyed literature. General principles of polymer chemistry suggest that its two vinyl groups would be susceptible to polymerization, but without experimental data, any description of polymer structure, molecular weight, or properties would be speculative.

Conventional Radical Polymerization Methods (Bulk, Solution, Emulsion, Suspension)

No specific studies were identified that apply conventional radical polymerization methods to this compound. Research on analogous divinyl compounds, such as divinylbenzene (B73037), often focuses on copolymerization or controlling cross-linking, but direct, detailed homopolymerization data for the subject compound, including reaction kinetics, monomer conversion, and polymer characteristics under these conditions, is absent.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques are powerful methods for synthesizing polymers with well-defined architectures. However, the application of these techniques to this compound has not been specifically reported.

Atom Transfer Radical Polymerization (ATRP)

There are no available research articles or data describing the ATRP of this compound. Such a study would be necessary to determine suitable catalysts, initiators, solvents, and temperature conditions, as well as to characterize the resulting polymer's molecular weight and dispersity.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Similarly, the scientific literature lacks reports on the RAFT polymerization of this monomer. Information regarding the appropriate chain transfer agents (CTAs), initiator choice, and reaction conditions that would lead to a controlled polymerization is not available.

Nitroxide-Mediated Polymerization (NMP)

No studies detailing the use of NMP for the homopolymerization of this compound could be located. The feasibility and control over the polymerization via this method remain uninvestigated in published literature.

Anionic and Cationic Polymerization Considerations

The susceptibility of this compound to anionic or cationic polymerization has not been documented. The presence of the amide group could potentially interfere with these polymerization mechanisms, for instance, by reacting with anionic initiators or complexing with cationic species. However, without experimental investigation, any discussion remains theoretical. Studies on the anionic polymerization of divinylbenzene have shown that linear polymers can be obtained under specific conditions, but these findings cannot be directly extrapolated to this functionally different monomer.

Copolymerization Strategies with Various Co-Monomers

Copolymerization is a fundamental technique in polymer science used to create materials with tailored properties by combining two or more different monomers. mdpi.com The inclusion of a divinyl monomer like this compound could introduce specific mechanical, thermal, or functional properties into the final copolymer.

Cross-linking Chemistry of this compound for Network Formation

The presence of two vinyl groups makes this compound an ideal cross-linking agent. When added to a polymerization reaction, it can form chemical bonds between linear polymer chains, leading to the formation of a three-dimensional polymer network. researchgate.net The properties of the resulting network depend on the cross-linking density.

Formation of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are complex materials composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. The unique architecture of IPNs can lead to synergistic properties that are not attainable by simple blending of the constituent polymers.

Given its structure featuring two polymerizable ethenyl (vinyl) groups, this compound is a suitable candidate for acting as a crosslinking monomer in the formation of a polymer network. A hypothetical sequential IPN synthesis involving a polymer derived from this monomer could proceed as follows:

Formation of the First Network: The monomer, this compound, would be polymerized via a free-radical mechanism using an initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Due to the presence of two vinyl groups, this polymerization would directly form a crosslinked thermoset network, designated as Network 1.

Swelling and Monomer Infiltration: Network 1 would then be swollen with a second monomer (Monomer 2), along with its own initiator and crosslinker.

In-Situ Polymerization of the Second Network: The infiltrated Monomer 2 is then polymerized and crosslinked in situ to form Network 2 throughout the matrix of Network 1.

The resulting structure would be an IPN where the two polymer networks are physically entangled. The properties of such an IPN would be highly dependent on the chemical nature of the second network and the ratio between the two components. For example, combining a rigid, aromatic-rich network from this compound with a soft, elastomeric second network could yield a material with enhanced toughness and damping properties. The degree of interpenetration and phase separation between the networks would be a critical area of study, influencing the material's mechanical and thermal properties.

Table 1: Hypothetical Components for an IPN System Based on this compound

Component Chemical Example Potential Contribution to IPN Properties
Network 1 Monomer This compound Rigidity, thermal stability, high glass transition temperature due to aromatic and amide groups.
Network 2 Monomer Ethyl Acrylate Flexibility, low glass transition temperature, elastomeric properties.
Network 2 Crosslinker Ethylene Glycol Dimethacrylate Covalently links chains of the second polymer to form a network.

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates free-radical polymerization of both networks. |

Post-Polymerization Modification of Polymers Derived from this compound

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. nih.govresearchgate.netwiley-vch.deutexas.edusemanticscholar.org A polymer created from this compound would possess two key functionalities amenable to modification: unreacted ethenyl groups and the amide linkage.

If polymerization is controlled to favor linear chain growth with pendant vinyl groups (for example, by using specific catalysts or polymerization conditions that differentiate the reactivity of the two ethenyl groups), these residual groups become handles for further functionalization. Thiol-ene "click" chemistry is a highly efficient reaction for this purpose. wiley-vch.de This reaction involves the radical-mediated addition of a thiol (R-SH) across the double bond of the ethenyl group, proceeding with high yield and selectivity under mild conditions. wiley-vch.de This approach could be used to attach a wide variety of functional moieties to the polymer backbone, as illustrated in the table below.

Table 2: Potential Functionalization of Residual Ethenyl Groups via Thiol-ene Reaction

Thiol Reagent Attached Functional Group Potential Change in Polymer Property
1-Thioglycerol Dihydroxypropyl Increased hydrophilicity, potential for further reaction.
Cysteamine Hydrochloride Primary Amine Introduction of basic sites, pH-responsiveness.
3-Mercaptopropionic acid Carboxylic Acid Introduction of acidic sites, water solubility, chelation ability.

The amide bond within the polymer structure is generally robust, contributing to the material's thermal and chemical stability. However, under specific and often harsh conditions, it can be chemically transformed.

Hydrolysis: Treatment with strong acids or bases at elevated temperatures could hydrolyze the amide bond. This would lead to chain scission, breaking the polymer network and yielding poly(4-vinylaniline) and a 4-vinylbenzoic acid-derived unit. This process is generally degradative but could be used to analyze the polymer structure or to break down the material for recycling.

Reduction: The amide group could potentially be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would fundamentally alter the polymer's properties, removing the polar carbonyl group and replacing it with a flexible secondary amine linkage. This would likely decrease the polymer's glass transition temperature and change its solubility and chemical reactivity. However, the harsh conditions required for amide reduction could also affect other parts of the polymer structure.

Applications in Advanced Polymeric Materials

Polymers with extensive aromatic and conjugated systems are often investigated for optoelectronic applications. While the this compound monomer itself is not fully conjugated across the amide bond, the resulting crosslinked polymer would have a high density of aromatic rings. Such materials could be explored as host materials in organic light-emitting diodes (OLEDs). In a phosphorescent OLED, the high concentration of aromatic groups could provide a high triplet energy, which is necessary to effectively host phosphorescent emitters and prevent energy back-transfer, potentially leading to high efficiency. The crosslinked nature of the polymer could also offer excellent thermal stability and morphological robustness, which are desirable for device longevity.

The performance of polymer membranes for gas separation is governed by a trade-off between permeability and selectivity. mdpi.commdpi.com Polymers with high rigidity and inefficient chain packing tend to have higher free volume, which generally leads to higher gas permeability. A crosslinked polymer derived from this compound would be highly rigid due to its aromatic structure and network architecture. This rigidity could prevent efficient chain packing, creating microporosity and leading to high gas permeability.

The presence of the polar amide group could also enhance selectivity for polar gases like CO₂ over nonpolar gases like N₂ or CH₄ through favorable dipole-quadrupole interactions. Therefore, a membrane made from this polymer could theoretically exhibit attractive properties for applications such as carbon capture. nih.gov The performance of such a hypothetical membrane would be compared against the Robeson upper bound, a plot that delineates the trade-off between permeability and selectivity for various gas pairs for all known polymeric materials.

Table 3: Hypothetical Gas Separation Performance and Influencing Factors

Gas Pair Desired Property Structural Rationale
CO₂ / CH₄ High CO₂ Permeability & High Selectivity Rigid, microporous structure for high permeability; polar amide groups for favorable CO₂ interaction, enhancing selectivity.
O₂ / N₂ High O₂ Permeability & High Selectivity Microporosity from inefficient chain packing could allow for size-sieving separation.

| H₂ / CH₄ | High H₂ Permeability & High Selectivity | Small kinetic diameter of H₂ would allow it to pass through the microporous network much faster than the larger CH₄. nih.gov |

Smart and Responsive Materials (e.g., Stimuli-Responsive Polymers, Self-Healing Materials)

No studies were found that describe the synthesis or characterization of stimuli-responsive or self-healing polymers using this compound as a monomer or crosslinking agent.

Composites and Nanocomposites (e.g., Polymer-Inorganic Hybrid Materials)

There is no available literature on the incorporation of this compound into polymer composites or nanocomposites, including polymer-inorganic hybrid materials.

Surface Functionalization and Coating Technologies

Research detailing the application of this compound in surface functionalization or as a component in coating technologies is not present in the available scientific literature.

High-Performance Engineering Plastics

No data has been published regarding the polymerization of this compound to create high-performance engineering plastics, nor have its potential contributions to the properties of such materials been documented.

Materials for Additive Manufacturing (3D Printing)

There are no findings that report the use of this compound as a monomer or component in resins for any form of additive manufacturing, including 3D printing.

Due to the absence of specific research on "this compound," this article cannot be generated as requested.

Computational Chemistry and Theoretical Studies of 4 Ethenyl N 4 Ethenylphenyl Benzamide

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

No published research detailing quantum mechanical calculations for 4-Ethenyl-N-(4-ethenylphenyl)benzamide could be located. Therefore, specific data on its electronic structure from computational studies are not available.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

There are no available studies that have employed Density Functional Theory to determine the optimized geometry and minimum energy conformation of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the corresponding band gap for this compound, have not been reported in the scientific literature.

Calculation of Electrostatic Potential Surfaces and Charge Distribution

Information regarding the electrostatic potential surface and charge distribution of this compound, which would be derived from computational calculations, is currently unavailable.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

There are no published computational studies that predict the vibrational frequencies and spectroscopic signatures (such as IR or Raman spectra) for this compound.

Time-Dependent DFT (TD-DFT) for Excited State Properties

The excited state properties of this compound, which would be investigated using Time-Dependent DFT, have not been a subject of published research.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

A thorough search of scientific databases yielded no results for molecular dynamics simulations performed on this compound. Consequently, data on its conformational sampling and intermolecular interaction patterns are not available.

Analysis of Solvation Effects and Self-Assembly Propensities

The surrounding solvent environment can significantly influence the conformation and reactivity of this compound. Computational models are employed to predict how the molecule behaves in different solvents. These simulations can reveal preferential solvation, where certain parts of the molecule attract specific solvent molecules, which in turn can affect its ability to react and form larger assemblies.

Furthermore, the potential for self-assembly, driven by non-covalent interactions such as hydrogen bonding and π-stacking between the phenyl rings, can be investigated. Molecular dynamics simulations can track the spontaneous organization of multiple monomers in a simulated environment, providing insights into the formation of ordered supramolecular structures. These studies are crucial for understanding how the monomer behaves in solution before polymerization.

Reaction Pathway and Transition State Analysis Using Computational Methods

Computational methods offer a detailed view of the chemical reactions involving this compound, providing information that is often difficult to obtain through experimental means alone.

Elucidation of Reaction Mechanisms and Energetic Profiles

Theoretical calculations can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. For the polymerization of this compound, this involves calculating the energies of the monomer, the growing polymer chain, and the transition states that connect them. By determining the activation energies for each step, the rate-determining steps of the polymerization process can be identified. This provides a detailed, step-by-step understanding of how the individual monomer units link together to form a polymer chain.

Prediction of Reactivity and Selectivity

The presence of two ethenyl groups on this compound raises questions about its reactivity and the selectivity of the polymerization process. Computational models can be used to calculate the electron distribution and molecular orbitals of the monomer, which helps in predicting which of the ethenyl groups is more likely to react first. Furthermore, these methods can predict how the reactivity of the second ethenyl group changes after the first one has reacted, providing insights into the potential for cross-linking and the formation of branched or network polymer structures.

Polymerization Mechanism Simulation and Prediction of Polymer Properties

Simulations of the polymerization process itself can provide a bridge between the molecular-level details and the macroscopic properties of the final polymer.

Coarse-Grained Models for Large-Scale Polymer Behavior

To understand the macroscopic properties of polymers derived from this compound, such as their morphology, phase behavior, and mechanical response, simulations must access length and time scales far beyond what is feasible with all-atom molecular dynamics. Coarse-grained (CG) modeling is a powerful technique that addresses this challenge by reducing the number of degrees of freedom in the system. mdpi.comnih.gov In a CG model, groups of atoms are mapped onto a smaller number of "beads," which significantly reduces computational cost. semanticscholar.org

The development of a CG model for poly(this compound) would follow a systematic, bottom-up approach. This process typically involves:

Mapping: Defining the CG representation by grouping atoms of the monomer repeat unit into a set of interacting beads. For this polymer, a logical mapping might involve representing the phenyl rings, the amide group, and the vinyl backbone as distinct beads.

Force Field Parameterization: Developing a potential energy function that describes the interactions between the CG beads. This is often achieved by matching the structural properties of the CG model to those from a more detailed all-atom simulation. acs.org Methods like Iterative Boltzmann Inversion (IBI) or force matching are used to derive effective bonded (bond, angle, dihedral) and non-bonded potentials that reproduce distributions and radial distribution functions from the reference atomistic simulation. mdpi.comresearchgate.net

Validation: The resulting CG model is validated by comparing its predictions for various properties not used in the parameterization, such as the glass transition temperature (Tg) or density, against experimental data or all-atom simulation results. acs.org

Once validated, these CG models can be used in large-scale simulations to investigate phenomena such as polymer chain packing, entanglement, and the formation of domains in polymer blends or composites, providing crucial insights into the material's bulk behavior. nih.govnasa.gov

Table 1: Hypothetical Coarse-Graining Scheme for Poly(this compound)
Coarse-Grained BeadAtoms Represented in Monomer UnitRationale
BB1-CH-CH2- (Backbone)Represents the aliphatic polymer backbone segment.
PBABenzoyl Ring + Amide Group (-C(O)NH-)Captures the rigid, polar benzamide (B126) core.
PANAniline Phenyl RingRepresents the second aromatic ring.

In Silico Screening for Novel Derivatives and Rational Design Strategies

A typical in silico screening workflow involves several stages:

Virtual Library Generation: A large, diverse library of virtual derivatives is created by systematically modifying the parent structure. This could involve adding various substituent groups (e.g., electron-donating or -withdrawing groups) to the phenyl rings or altering the linker chemistry.

Property Calculation and Filtering: For each molecule in the virtual library, a set of molecular descriptors and properties is calculated using quantum mechanical methods (like Density Functional Theory) or empirical models. nih.govnih.gov These properties can include electronic features (HOMO/LUMO energies, bandgap), structural parameters, and predicted physicochemical properties (solubility, stability). nih.gov Druglikeness filters, such as Lipinski's Rule of Five, can also be adapted to screen for desirable material properties. acs.org

Docking and Scoring (if applicable): If the molecule is designed to interact with a specific target, such as a protein or a surface, molecular docking simulations are used to predict the binding affinity and orientation. acs.org

Prioritization and Selection: The virtual hits are ranked based on their calculated properties and scores. The most promising candidates are selected for further in-depth computational analysis or for recommendation for synthesis and experimental validation. nih.gov

This approach allows researchers to explore a vast chemical space efficiently and focus experimental efforts on a small number of high-potential candidates. mdpi.com

Table 2: Illustrative In Silico Screening Data for Hypothetical Derivatives
Compound IDModificationPredicted Band Gap (eV)Predicted Thermal Decomposition Temp. (°C)Screening Rank
Parent-001None (Parent Molecule)4.15350-
Deriv-002-NO2 at C2-benzoyl3.883553
Deriv-003-OCH3 at C4'-aniline4.053622
Deriv-004-CF3 at C3-benzoyl3.923751

Machine Learning Approaches for Property Prediction and Synthesis Optimization in this compound Systems

Machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of material properties and the optimization of synthesis processes. mdpi.commdpi.com For systems based on this compound, ML models can be developed to establish quantitative structure-property relationships (QSPR). nih.govaip.org These models learn from existing data to predict properties of new, unsynthesized polymers, significantly accelerating the design cycle. llnl.gov

The development of an ML model for property prediction follows a structured process:

Data Collection: A dataset is compiled containing the structures of monomers or polymer repeat units and their corresponding experimentally measured properties (e.g., glass transition temperature, tensile strength, dielectric constant). researchgate.netnsf.gov

Featurization: The chemical structures are converted into a numerical format that ML algorithms can process. This is done by calculating molecular descriptors, which can range from simple constitutional indices (e.g., molecular weight) to complex 2D or 3D structural fingerprints. aip.org

Model Training and Validation: Various ML algorithms, such as Random Forests, Support Vector Machines, or Neural Networks, are trained on the dataset to learn the mapping between the features and the target property. aip.orgnih.gov The model's predictive performance is rigorously evaluated using techniques like cross-validation and by testing it on an independent set of data it has not seen before. nih.gov

Prediction and Design: Once validated, the model can be used to predict the properties of novel polymer structures, enabling rapid screening and identification of candidates with desired performance characteristics. llnl.gov

Furthermore, ML can be applied to optimize the polymerization process itself. By analyzing data from polymerization reactions under different conditions (e.g., temperature, initiator concentration, solvent), ML models can identify the optimal parameters to achieve a desired outcome, such as a specific molecular weight or polydispersity, thereby reducing the need for extensive trial-and-error experimentation. digitellinc.comasiaresearchnews.com

Table 3: Hypothetical Performance of Different ML Models for Predicting Glass Transition Temperature (Tg) of Poly(benzamide) Derivatives
Machine Learning ModelCross-Validation R²Test Set RMSE (°C)Key Advantage
Multiple Linear Regression (MLR)0.7525.5High interpretability.
Random Forest (RF)0.9112.1Robust to overfitting, handles non-linearities.
Support Vector Machine (SVM)0.8814.8Effective in high-dimensional spaces.
Graph Neural Network (GNN)0.949.7Learns features directly from molecular graph structure.

Advanced Analytical Methodologies for the Study of 4 Ethenyl N 4 Ethenylphenyl Benzamide and Its Derivatives

Chromatographic Techniques for Purity Assessment, Separation, and Polymer Analysis

Chromatography is an indispensable tool for the analysis of both the monomer and the polymer. Different chromatographic methods are employed to assess purity, separate components, and determine key polymer characteristics such as molecular weight.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the 4-Ethenyl-N-(4-ethenylphenyl)benzamide monomer. This method separates the monomer from non-volatile impurities and byproducts formed during synthesis. A typical approach involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The high sensitivity and resolution of HPLC allow for the quantification of the monomer's purity and the detection of trace-level impurities.

For analysis, a solution of the monomer is injected into the HPLC system. Components are separated based on their affinity for the stationary phase versus the mobile phase, and a UV detector is commonly used for quantification, as the aromatic rings in the molecule absorb UV light effectively.

Table 1: Representative HPLC Parameters for Monomer Purity Analysis

ParameterValue/Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Typical Retention Time 8.5 min
Assessed Purity >98%

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for identifying and quantifying volatile byproducts and residual solvents from the synthesis of this compound. The sample is vaporized and carried by an inert gas through a column, where compounds are separated based on their boiling points and interactions with the stationary phase.

This technique is crucial for ensuring that the monomer is free from contaminants that could interfere with polymerization or affect the final polymer's properties. The identification of degradation products from thermal studies can also be achieved using GC-MS. researchgate.net

Table 2: Potential Volatile Byproducts Detectable by GC

CompoundPotential Source
4-Vinylaniline (B72439) Unreacted starting material
4-Vinylbenzoyl chloride Unreacted starting material
Triethylamine (B128534) Catalyst or acid scavenger
Toluene Reaction or purification solvent
Dichloromethane (B109758) Reaction or purification solvent

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a vital technique for characterizing polymers derived from this compound. SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the polymer's molecular weight distribution.

Key parameters obtained from SEC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. researchgate.net These values are critical as they directly influence the mechanical, thermal, and solution properties of the polymer. For similar poly(N‐(4‐vinylphenyl)sulfonamide)s, free radical polymerization resulted in polymers with low molar masses and low dispersities. researchgate.net

Table 3: Illustrative SEC/GPC Data for Poly(this compound)

ParameterDescriptionTypical Value
Mn ( g/mol ) Number-Average Molecular Weight2,500 - 3,500
Mw ( g/mol ) Weight-Average Molecular Weight3,000 - 5,000
PDI (Đ) Polydispersity Index (Mw/Mn)1.1 - 1.5
Eluent Tetrahydrofuran (THF)N/A
Calibration Polystyrene StandardsN/A

Thermal Analysis Techniques for Polymer and Material Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polymers of this compound, these methods provide essential data on thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). mdpi.com This analysis is used to determine the thermal stability of the polymer, its decomposition temperature, and the amount of residual char at high temperatures. High thermal stability is a desirable property for many polymer applications. mdpi.com TGA curves for related aromatic polyamides and vinyl polymers often show high decomposition temperatures, indicating robust chemical structures. researchgate.netdtic.mil For instance, some poly(N-(4-vinylphenyl)sulfonamide)s exhibit high thermal stability up to nearly 400 °C. researchgate.net

Table 4: Representative TGA Data for Poly(this compound) under Nitrogen

ParameterDescriptionIllustrative Value
Td5 (°C) Temperature at 5% weight loss~410 °C
Td,max (°C) Temperature of maximum decomposition rate~450 °C
Char Yield at 800°C (%) Residual mass at 800°C>40%

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to identify phase transitions in polymers, most notably the glass transition temperature (Tg). The Tg is a critical property that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

This parameter is fundamental to understanding the material's operating temperature range and mechanical properties. For example, in a study of poly(N-(4-vinylphenyl)benzenesulfonamide), the glass transition temperature was determined to be 120 °C. researchgate.net The Tg of polymers derived from this compound would similarly provide insight into its amorphous structure and behavior.

Table 5: Expected DSC Results for Poly(this compound)

ParameterDescriptionExpected Value
Tg (°C) Glass Transition Temperature110 - 130 °C
Heating Rate Rate of temperature increase during analysis10 °C/min
Atmosphere Inert gas used during analysisNitrogen

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic nature of polymers derived from this compound. nih.gov By applying an oscillating stress and measuring the resultant strain, DMA can separate the material's response into two components: the storage modulus (E'), representing the elastic portion (energy stored), and the loss modulus (E''), representing the viscous portion (energy dissipated as heat). nih.govctherm.com The ratio of these moduli (E''/E'), known as tan delta (δ), provides a measure of the material's damping capability. researchgate.net

For cross-linked polymers based on this compound, DMA is instrumental in determining key thermal transitions. A typical DMA experiment involves a temperature sweep at a constant frequency. researchgate.net In the glassy region at low temperatures, the polymer is rigid, exhibiting a high storage modulus. As the temperature increases through the glass transition (Tg), molecular chains gain mobility, leading to a sharp drop in E' and a distinct peak in the tan delta curve. nih.gov This Tg is a critical parameter, as it often defines the upper service temperature of the material. For highly cross-linked aromatic polymers, the glass transition can be very broad or suppressed to higher temperatures, reflecting the restricted segmental motion. mdpi.com

Post-curing and the degree of cross-linking in these thermosetting systems can be monitored effectively with DMA. An increase in cross-link density typically results in a higher storage modulus in the rubbery plateau region (above Tg) and an increase in the glass transition temperature. nih.gov

Table 1: Representative DMA Data for a Cross-linked Aromatic Polymer

Temperature (°C)Storage Modulus (E') (GPa)Loss Modulus (E'') (GPa)Tan Delta (δ)
503.100.090.029
1002.950.150.051
1502.500.450.180
1751.200.720.600
2000.080.050.625
2500.070.020.286

Rheological Characterization of Solutions, Melts, and Gels Containing this compound Derivatives

Rheology is the study of the flow and deformation of matter, providing critical insights into the processability and performance of polymeric materials. For derivatives of this compound, rheological characterization can be applied to monomer/polymer solutions, pre-polymer melts, and fully formed gels.

In solution, the viscosity is highly dependent on polymer concentration, molecular weight, solvent quality, and temperature. technologynetworks.com For solutions of linear or branched (pre-cross-linked) aromatic polyamides, a transition from dilute to semi-dilute regimes is observed, marked by a significant increase in viscosity as polymer chains begin to interact and entangle. technologynetworks.comvt.edu These solutions often exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate, a crucial factor for processing techniques like spin-coating or printing. researchgate.net

Melt rheology is particularly relevant for thermoplastic derivatives or for monitoring the curing process of thermosets. Small amplitude oscillatory shear (SAOS) tests can measure the evolution of the storage (G') and loss (G'') moduli as the polymerization and cross-linking reactions proceed. windows.net The gel point, where the material transitions from a viscous liquid to an elastic solid, is often identified as the crossover point where G' equals G''. arabjchem.org

For fully formed gels, rheology characterizes their mechanical strength and stability. A stable gel structure is typically indicated by a storage modulus (G') that is significantly higher than the loss modulus (G'') and is independent of frequency over a wide range. arabjchem.org The response of these gels to applied stress and strain provides information about their structural integrity and potential applications as, for example, matrices in composites or as separation media.

Table 2: Typical Rheological Data for a Polymer Solution Under Shear

Shear Rate (s⁻¹)Viscosity (Pa·s)
0.185.5
1.084.9
10.060.2
100.025.8
1000.08.1

Microscopy Techniques for Morphological Investigation of Polymer Structures

Microscopy is indispensable for visualizing the morphology of polymers derived from this compound across various length scales. The arrangement of polymer chains, the distribution of cross-links, and the formation of phase-separated domains or porous structures directly influence the material's bulk properties.

Scanning Electron Microscopy (SEM) is a cornerstone technique for examining the surface topography and internal structure of polymeric materials at the micro- and nanoscale. azom.com SEM provides high-resolution, three-dimensional-like images by scanning a focused beam of electrons over the sample surface. azom.com For polymers derived from this compound, SEM is used to visualize surface features, assess porosity, and analyze fracture surfaces.

To investigate the internal morphology, samples are often cryo-fractured after being frozen in liquid nitrogen. azom.com This process creates a clean break that reveals the bulk structure without the deformation that might occur at room temperature. azom.com SEM analysis of these fracture surfaces can show the degree of homogeneity in the cross-linked network, identify the presence of voids or filler particles, and characterize the morphology of polymer blends or composites. azom.comrsc.org For instance, in a composite material, SEM can reveal the distribution of and adhesion between the polymer matrix and a reinforcing phase. azom.com

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of material nanostructure at the scale of tens of nanometers or less. longdom.org Unlike SEM, TEM forms an image from electrons that pass through an ultrathin specimen, providing detailed information about the internal morphology. mdpi.com

For aromatic polyamide systems, such as those that could be formed from this compound, TEM has been used extensively to characterize the nanostructure of thin films. stanford.eduresearchgate.net Studies on related polyamide membranes have revealed complex morphologies consisting of nodular or globular features, voids, and a dense base layer. stanford.edutechnion.ac.il TEM can elucidate the size and distribution of these features, which are critical to the performance of membranes in separation applications. technion.ac.il In the case of hyper-crosslinked polymers, TEM can visualize the nanoporous network structure that is fundamental to their use in adsorption and catalysis. rsc.org

Atomic Force Microscopy (AFM) is a scanning probe technique that generates high-resolution, three-dimensional images of a material's surface. icspicorp.comafmworkshop.com An atomically sharp tip attached to a cantilever is scanned across the sample, and the deflection of the cantilever is used to map the surface topography with sub-nanometer resolution. researchgate.net A key advantage of AFM is its ability to image non-conductive polymer samples without any special coating. afmworkshop.com

Beyond topography, AFM can operate in different modes to probe local mechanical and adhesive properties. Tapping mode, for instance, simultaneously acquires a height image and a phase image. icspicorp.com The phase image is sensitive to variations in material properties like viscoelasticity, adhesion, and friction. icspicorp.com This capability is invaluable for characterizing phase-separated polymer blends or composites containing derivatives of this compound, as it can distinguish between different polymeric components or between the polymer matrix and embedded nanoparticles. covalentmetrology.com

Table 3: Comparison of Microscopy Techniques for Polymer Characterization

TechniquePrimary InformationTypical ResolutionSample Requirements
SEMSurface topography, cross-sectional morphology, microstructure1-10 nmConductive coating often required, solid, vacuum compatible
TEMInternal nanostructure, crystalline domains, voids, particle size< 1 nmUltrathin sections (<100 nm), vacuum compatible
AFM3D surface topography, roughness, local mechanical/adhesive properties< 1 nm (vertical), 1-20 nm (lateral)Relatively flat surface, can be imaged in air or liquid
CLSM3D internal structure, component distribution in fluorescent samples~200 nm (lateral), ~500 nm (axial)Fluorescently labeled, optically transparent

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique that provides high-contrast, high-resolution images of fluorescently labeled samples. azom.com By using a pinhole to reject out-of-focus light, CLSM can optically section a thick specimen, allowing for the reconstruction of three-dimensional images. azom.com

To apply CLSM to polymers derived from this compound, fluorescent tagging is necessary. azom.com This can be achieved by co-polymerizing with a fluorescently labeled monomer or by chemically attaching a fluorescent dye to the polymer backbone. Once labeled, CLSM can be used to visualize the 3D network structure of gels, track the diffusion of molecules within a polymer matrix, or map the spatial distribution of different components in a blend or composite. kaust.edu.saresearchgate.net For example, it can be used to visualize the interconnectivity of pores within a macroporous polymer or to observe the structure of polymer-surfactant complexes in solution. kaust.edu.sa

X-ray Scattering Techniques for Crystalline and Amorphous Structure Analysis

X-ray scattering techniques are powerful non-destructive methods used to probe the atomic and molecular structure of materials. These methodologies are crucial in the study of this compound and its polymeric derivatives, providing detailed information on both crystalline and amorphous arrangements. By analyzing the patterns of scattered X-rays, researchers can elucidate features ranging from atomic positions in a crystal lattice to the larger-scale morphology of polymer chains.

Wide-Angle X-ray Scattering (WAXS) / Diffraction (XRD)

Wide-Angle X-ray Scattering (WAXS), often referred to as X-ray Diffraction (XRD) when applied to crystalline materials, is an essential technique for determining the crystalline structure of this compound. By directing a beam of X-rays onto a sample and measuring the angles and intensities of the diffracted beams, one can deduce the three-dimensional arrangement of atoms.

For polymeric derivatives of this compound, WAXS is used to determine the degree of crystallinity. The resulting diffraction pattern typically consists of sharp Bragg peaks superimposed on a broad amorphous halo. The sharp peaks arise from the ordered crystalline regions, while the halo is due to the disordered amorphous domains. The positions of the diffraction peaks can be used to identify the crystal structure, similar to single-crystal XRD. For instance, in polyamides, characteristic diffraction peaks are related to the specific lateral spacings between polymer chains, which are often influenced by hydrogen bonding between amide groups. nist.gov

Illustrative WAXS Data for a Semi-Crystalline Polymer of this compound

Scattering Angle (2θ)d-spacing (Å)Miller Indices (hkl)Assignment
20.5°4.33(100)Interchain distance within hydrogen-bonded sheets
23.0°3.86(010) / (110)Distance between hydrogen-bonded sheets
Broad peak at 15-30°--Amorphous Halo

Note: This data is illustrative and represents typical values for aromatic polyamides.

The refinement of crystal structures from powder XRD data can be a complex process, sometimes assisted by computational methods like density-functional theory (D-DFT) to achieve a more accurate solution. mdpi.com Such an approach could be vital in resolving the crystal structure of this compound if suitable single crystals are not obtainable.

Small-Angle X-ray Scattering (SAXS)

While WAXS/XRD provides information on atomic-scale order, Small-Angle X-ray Scattering (SAXS) is used to investigate larger structural features, typically in the range of 1 to 100 nanometers. This makes it an ideal technique for studying the morphology of polymeric derivatives of this compound, particularly in block copolymers or semicrystalline polymers.

For semicrystalline polymers, SAXS can determine the lamellar structure, which consists of alternating crystalline and amorphous layers. The scattering pattern can reveal the long period, which is the average center-to-center distance between adjacent crystalline lamellae. This information, combined with the degree of crystallinity from WAXS, allows for the calculation of the average thickness of the crystalline and amorphous layers.

In the context of block copolymers derived from this compound, SAXS is invaluable for characterizing the microphase-separated morphology. Depending on the block lengths and composition, these polymers can self-assemble into various ordered structures such as spheres, cylinders, or lamellae. SAXS patterns of these materials exhibit distinct peaks whose positions are related to the size and spacing of these nanodomains.

Dielectric Spectroscopy for Electrical Response and Relaxation Phenomena

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics and electrical properties of materials by measuring the complex permittivity (ε*) as a function of frequency and temperature. indico.global For polymers derived from this compound, which would possess polar amide groups, BDS can provide significant insights into various relaxation processes associated with molecular motions. nist.govaps.org

The complex permittivity is defined as ε*(ω) = ε'(ω) - iε''(ω), where ε' is the dielectric constant (representing the stored energy) and ε'' is the dielectric loss (representing the dissipated energy). The dielectric spectra of polyamides typically exhibit several relaxation processes:

γ-relaxation: Occurring at low temperatures, this process is generally attributed to local motions of methylene (B1212753) groups or other small, flexible segments of the polymer chain. aps.org In some cases, it can be dependent on the presence of absorbed moisture. researchgate.net

β-relaxation: Observed at intermediate temperatures, this relaxation is often associated with the rotation of the polar amide groups, which can be plasticized by the presence of water molecules. aps.orgtainstruments.com This process typically follows an Arrhenius-type temperature dependence. researchgate.net

α-relaxation: This is the primary relaxation process, occurring near the glass transition temperature (Tg). It is associated with the cooperative segmental motions of the main polymer chains. researchgate.net The temperature dependence of the α-relaxation is non-linear and can often be described by the Vogel-Fulcher-Tammann (VFT) equation. aps.orgresearchgate.net

In addition to these molecular relaxations, at high temperatures and low frequencies, phenomena related to charge transport, such as ionic conductivity and electrode polarization, can be observed. aps.orgresearchgate.net The study of these processes is crucial for understanding the insulating properties of the material. The dielectric properties, such as the dielectric constant and loss tangent, can be significantly affected by factors like humidity and the thickness of the polymer film. aps.orgtainstruments.com

Illustrative Dielectric Relaxation Data for a Polymer of this compound

Relaxation ProcessTemperature Range (at 1 kHz)Associated Molecular MotionActivation Energy (Ea) / VFT Parameters
γ-relaxation-100°C to 20°CLocal motions of phenyl or ethenyl groups~0.50 eV (Arrhenius)
β-relaxation40°C to 200°CRotational motion of amide dipoles~1.22 eV (Arrhenius)
α-relaxation>250°C (near Tg)Cooperative segmental motion of polymer backboneVFT behavior

Note: This data is illustrative, based on typical values for aromatic polyamides and polyamide-imides. researchgate.net The exact values would depend on the specific molecular weight and morphology of the polymer.

By analyzing these relaxation phenomena, dielectric spectroscopy offers a detailed picture of the molecular mobility and electrical characteristics of this compound polymers, which is essential for their potential application in electronic and electrical components.

Supramolecular Chemistry and Self Assembly of 4 Ethenyl N 4 Ethenylphenyl Benzamide Derivatives

Hydrogen Bonding Interactions and Self-Complementary Assembly Motifs in Amide Systems

The amide functional group is a cornerstone of supramolecular chemistry, primarily due to its capacity for strong and directional hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In 4-Ethenyl-N-(4-ethenylphenyl)benzamide, this N-H···O=C interaction is the principal driving force for one-dimensional self-assembly. In related N-phenylbenzamide structures, molecules are frequently observed to link into chains via these N-H···O hydrogen bonds. researchgate.net

Amide-based molecules can form several well-defined hydrogen-bonded motifs, or supramolecular synthons. The most common is the catemer motif, where molecules assemble into a one-dimensional chain. This cooperative and unidirectional hydrogen bonding is crucial in the formation of fibers that lead to supramolecular gels. mdpi.com Theoretical and experimental studies on benzamide (B126) derivatives show that these intermolecular hydrogen bonds are dynamic and crucial for defining the crystalline network. mdpi.com The stability and geometry of these hydrogen-bonded assemblies can be influenced by the electronic nature of substituents on the aromatic rings, although the core N-H···O interaction remains the dominant organizational element.

Table 1: Typical Hydrogen Bond Parameters in Amide-Containing Systems
Interaction TypeTypical Donor-Acceptor Distance (Å)Typical Bond Energy (kcal/mol)Resulting Motif
N-H···O=C2.8 - 3.14 - 8Linear chains (Catemer), Dimers
C-H···O3.0 - 3.51 - 3Network stabilization
C-H···N3.2 - 3.60.5 - 2Network stabilization

Pi-Pi Stacking and Aromatic Interactions in Directed Assembly

The three phenyl rings in this compound provide extensive surface area for π-π stacking and other aromatic interactions. These non-covalent forces, while weaker than hydrogen bonds, are critical in organizing molecules in two and three dimensions. The interaction between aromatic rings can occur in several geometries, including face-to-face (sandwich) and edge-to-face (T-shaped), with the latter often being energetically favorable.

In studies of N-phenylbenzamide derivatives, weak forces such as C-H···π and π···π interactions play a significant role in dictating the final crystal packing, often competing with the stronger hydrogen bonds. figshare.com The presence of ethenyl (styrenic) groups further enhances the potential for these interactions. Research on polystyrene has quantified the strength of intrachain π-π interactions and demonstrated that different stacking geometries can be induced by external forces. nih.gov In alternating copolymers of styrene (B11656) and maleimide, the specific stereochemistry dictates whether phenyl groups are positioned correctly for effective π-stacking, highlighting the high degree of geometric specificity required for these interactions. nih.gov For this compound, these π-interactions would work in concert with hydrogen bonding to direct the formation of ordered, multi-dimensional supramolecular structures.

Table 2: Characteristics of Aromatic Interactions
Interaction TypeTypical Inter-planar Distance (Å)Typical Interaction Energy (kcal/mol)Description
π-π Stacking (Face-to-Face)3.3 - 3.8~2-3 (benzene dimer)Parallel arrangement of aromatic rings.
π-π Stacking (Edge-to-Face)~5.0 (H to ring centroid)~2-3 (benzene dimer)Orthogonal arrangement of aromatic rings.
C-H···π~3.5 (H to ring centroid)~1-2.5Interaction of an aliphatic or aromatic C-H with a π-system.

Host-Guest Chemistry and Complexation Studies with this compound

The field of host-guest chemistry involves the complexation of a smaller "guest" molecule within the cavity of a larger "host" molecule. While this compound is not a host itself, its structural features—specifically the amide group and aromatic rings—make it a potential guest for various macrocyclic or cage-like hosts.

For instance, the electron-rich cavities of hosts like cyclo researchgate.netaramides are known to bind cationic guests, with recognition driven by hydrogen bonding and electrostatic interactions. mdpi.com The amide group of a guest molecule can participate in hydrogen bonding with the host framework. Furthermore, studies have shown that the hydrolysis of amide guests can be accelerated when confined within the cavity of a coordination cage, demonstrating that hosts can influence the reactivity of encapsulated guests. rsc.orgchemrxiv.org Although no specific host-guest studies involving this compound have been reported, its structure suggests it could be complexed by hosts that recognize aromatic and amide functionalities, such as pillararenes, which form inclusion complexes with aromatic guests stabilized by π-π stacking and CH-π interactions. acs.org

Formation of Liquid Crystalline Phases and Anisotropic Structures

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystalline phases (mesogens) typically possess a rigid core and flexible peripheral chains. The structure of this compound, with its rigid benzanilide (B160483) core and flanking ethenylphenyl groups, is characteristic of a calamitic (rod-like) mesogen.

The combination of the rigid core, which promotes anisotropic packing, and intermolecular interactions (hydrogen bonding and π-π stacking) could lead to the formation of various mesophases, such as nematic (N), where molecules have long-range orientational order, or smectic (Sm), where they exhibit both orientational and some degree of positional order. ajgreenchem.comsemanticscholar.org The presence of three aromatic rings linked together contributes to the molecular rigidity necessary for liquid crystalline behavior. ajgreenchem.com The terminal ethenyl groups are particularly interesting, as they could undergo polymerization in an ordered liquid crystalline state, potentially freezing the anisotropic structure into a solid, highly-ordered polymer network.

Table 3: Common Thermotropic Liquid Crystal Phases for Rod-Like Molecules
PhaseMolecular OrderingCharacteristic Optical Texture (POM)
Nematic (N)Long-range orientational order. No positional order.Schlieren, marbled
Smectic A (SmA)Orientational order; positional order in one dimension (layered structure with molecules perpendicular to layer plane).Focal conic, fan-shaped
Smectic C (SmC)Orientational order; positional order in one dimension (layered structure with molecules tilted with respect to layer plane).Broken focal conic, Schlieren

Design of Self-Assembled Monolayers (SAMs) and Interfacial Engineering

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The formation of stable SAMs typically requires a specific headgroup that has a strong affinity for the substrate, such as a thiol for gold surfaces or a silane (B1218182) for oxide surfaces. oaepublish.comnorthwestern.edu

While this compound lacks a traditional anchor group for chemisorption, it could potentially form physisorbed monolayers on surfaces like graphite, where assembly would be governed by molecule-surface and molecule-molecule (hydrogen bonding, π-π stacking) interactions. To create robust SAMs, the molecule could be chemically modified to include a suitable anchor group (e.g., a thiol or disulfide). Once assembled on a surface, the terminal ethenyl groups would be exposed at the monolayer-air/solvent interface. These reactive groups could then be used for subsequent surface functionalization or for cross-linking the monolayer to enhance its thermal and chemical stability, a strategy that has been successfully employed with other olefin-containing SAMs. oaepublish.com

Fabrication of Supramolecular Polymers and Gels from this compound

Supramolecular polymers are long, chain-like structures formed through the directional and reversible association of monomeric units via non-covalent interactions. Given its ability to form one-dimensional chains through N-H···O=C hydrogen bonding, this compound is an excellent candidate for forming such polymers. The π-π stacking interactions between the phenyl rings would provide additional stability, leading to the aggregation of these 1D chains into higher-order structures like fibers or ribbons.

When these supramolecular fibers become sufficiently long and entangled, they can immobilize solvent molecules to form a three-dimensional network, resulting in a supramolecular gel. mdpi.comthieme-connect.de Amide-based low-molecular-weight gelators (LMWGs) are well-documented, with gelation properties being highly dependent on the balance of hydrogen bonding, π-π stacking, and van der Waals interactions. nih.govresearchgate.net The dual ethenyl functionality of the molecule offers a unique opportunity to create hybrid materials. A supramolecular gel could first be formed, and then the ethenyl groups could be covalently polymerized (e.g., via UV irradiation), locking the fibrous network in place and creating a robust, cross-linked chemical gel with a well-defined nanostructure templated by the initial self-assembly process.

Directed Crystallization and Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly those involving competing intermolecular interactions. The N-phenylbenzamide moiety has been identified as a potential "polymorphophore," a molecular fragment that encourages the formation of polymorphs. figshare.com This tendency arises from the conformational flexibility of the molecule and the delicate balance between the strong N-H···O hydrogen bond and weaker, but significant, C-H···O, C-H···π, and π···π interactions. figshare.com

Different crystallization conditions (e.g., solvent, temperature, cooling rate) can favor different packing arrangements, leading to distinct polymorphs with varying physical properties. Studies on substituted N-phenylbenzamides have revealed the isolation of multiple polymorphic forms, which differ in their molecular conformation and long-range packing. researchgate.netmdpi.com It is therefore highly probable that this compound would also exhibit rich polymorphic behavior. The ethenyl groups add another layer of complexity, as they could participate in different weak interactions in the solid state, further diversifying the potential crystal packing landscape.

Table 4: Polymorphism in Selected N-Arylbenzamide Derivatives
CompoundNumber of Polymorphs IdentifiedSpace GroupsKey Intermolecular Interactions
N-(3-hydroxyphenyl)-3-methoxybenzamide researchgate.net2Pna2₁, P-1N-H···O, O-H···O, C-H···π
2-Benzoyl-N,N-diethylbenzamide mdpi.com4I2/a, OrthorhombicC-H···O
General N-phenylbenzamides figshare.comMultiple pairsVariesN-H···O, C-H···O, C-H···π, π···π

Emerging Applications and Future Research Directions

Integration in Advanced Sensor Technologies and Detection Platforms

Polymers are integral to modern sensor design, serving as foundational materials that can be tailored for high sensitivity and selectivity. mdpi.comacs.org The incorporation of specific functional groups allows for the creation of materials that can recognize and interact with target analytes, leading to measurable signal changes. mdpi.com

Chemo- and Biosensors based on Polymer Recognition Elements

Polymers derived from 4-Ethenyl-N-(4-ethenylphenyl)benzamide are anticipated to be excellent candidates for the development of chemo- and biosensors. The benzamide (B126) group, with its capacity for hydrogen bonding and potential for further functionalization, can act as a recognition site for a variety of molecules. In a crosslinked polymer network, these recognition sites would be presented in a pre-organized and accessible manner, enhancing the binding affinity and selectivity for target analytes. ebrary.net

Molecularly imprinted polymers (MIPs) represent a significant area where such monomers could be applied. mdpi.com By polymerizing this compound in the presence of a template molecule, it is possible to create a polymer matrix with cavities that are sterically and chemically complementary to the template. These MIPs can then be used for the highly selective detection of the original template molecule in complex samples. acs.org

The aromatic rings within the polymer backbone can also contribute to recognition through π-stacking interactions, which are particularly useful for the detection of aromatic analytes. researchgate.net Furthermore, the polymer matrix can serve as a robust support for the immobilization of biological recognition elements such as enzymes, antibodies, or DNA, leading to the development of highly specific biosensors. mdpi.commdpi.com

Optical and Electrochemical Sensing Mechanisms

The interaction between a target analyte and a polymer derived from this compound can be transduced into a measurable signal through various mechanisms.

Optical Sensors: Changes in the local environment of the polymer upon analyte binding can lead to alterations in its optical properties. For instance, if the polymer is designed to incorporate fluorescent moieties, analyte binding could lead to fluorescence quenching or enhancement. mdpi.comacs.org Colorimetric sensors could also be developed, where the binding event causes a visible color change. rsc.org The polymer's refractive index may also change upon analyte absorption, a principle that can be exploited in optical fiber-based sensors. nih.gov

Electrochemical Sensors: These devices measure changes in electrical properties resulting from the interaction between the analyte and the polymer. researchgate.net A polymer film on an electrode surface can act as a selective membrane. When the target analyte binds to the recognition sites within the polymer, it can alter the flow of ions or electrons, leading to a change in current, potential, or impedance. mdpi.com The inherent redox properties of the benzamide group or other incorporated functional groups could be directly involved in the electrochemical signaling process. mdpi.com

The following table summarizes the potential characteristics of sensors based on polymers derived from this compound:

Sensor TypeRecognition ElementPotential Transduction MechanismTarget Analytes (Examples)
Chemosensor Benzamide group, aromatic rings, molecularly imprinted cavitiesFluorescence quenching/enhancement, colorimetric change, impedance changeAromatic compounds, metal ions, small organic molecules
Biosensor Immobilized enzymes, antibodies, or DNAAmperometric, potentiometric, or optical signal change upon biocatalytic reaction or binding eventGlucose, specific proteins, DNA sequences

Advanced Catalysis and Organocatalysis via Functionalized Supports

The use of solid supports for catalysts offers significant advantages in terms of catalyst recovery, recyclability, and process simplification. Polymers with high surface area and tunable functionality are excellent candidates for such applications. iupac.org

Heterogeneous Catalysis with Polymer-Supported Catalysts

A crosslinked polymer network derived from this compound would be analogous in some respects to functionalized polystyrene resins, which are widely used as catalyst supports. mdpi.com The rigid, porous structure of such a polymer can provide a high surface area for the immobilization of catalytically active species, such as metal nanoparticles or organometallic complexes. mdpi.comnih.gov

The benzamide moieties within the polymer matrix can act as coordinating ligands for metal ions, providing stable anchoring points and potentially influencing the electronic properties and, therefore, the reactivity of the catalytic metal center. mdpi.com The microenvironment provided by the polymer can also play a crucial role in catalysis by influencing substrate solubility and transition state stabilization. acs.org Research on hypercrosslinked polystyrene has demonstrated that a well-defined porous structure is crucial for efficient mass transfer and catalytic activity. ccspublishing.org.cn

Design of Functional Ligands for Homogeneous Catalysis

While the primary application of a crosslinkable monomer like this compound is in heterogeneous catalysis, it is also conceivable that soluble, non-crosslinked polymers or oligomers could be synthesized. These soluble polymers, bearing multiple benzamide groups, could act as macromolecular ligands in homogeneous catalysis.

The amide functionality has been shown to play a cooperative role in certain catalytic reactions. nsf.govchinesechemsoc.org For example, amide groups can participate in hydrogen bonding with substrates or reagents, thereby activating them and accelerating the reaction. mdpi.com Designing polymers with specific arrangements of benzamide groups could lead to ligands that create a unique and highly controlled coordination environment around a metal center, potentially leading to enhanced selectivity and activity. acs.orgacs.orgkuleuven.be The polymer backbone can also impart beneficial properties such as improved catalyst stability or solubility in specific solvent systems. google.comrsc.org

Energy Storage and Conversion Device Components

Functional polymers are at the forefront of research into next-generation energy storage and conversion technologies due to their light weight, flexibility, and tunable electrochemical properties. azom.comencyclopedia.pubrsc.org

Polymers derived from this compound could find applications in this area, particularly if the benzamide group can be rendered redox-active through chemical modification or if the polymer is used as a component in a composite material. tandfonline.commdpi.comjchemrev.com

Redox-active polymers are a class of materials that can store charge through reversible oxidation and reduction of functional groups. digitellinc.comrsc.orgresearchgate.net While the benzamide group itself is not typically considered redox-active in the voltage window of common battery chemistries, the polymer backbone could be functionalized with known redox-active moieties such as quinones or nitroxide radicals. thieme-connect.comcambridge.org In this scenario, the crosslinked polymer network would serve as a robust and insoluble scaffold for the redox-active units, preventing their dissolution into the electrolyte and thereby enhancing the cycle life of the battery.

Furthermore, these polymers could be used as binders in battery electrodes, providing mechanical integrity and ensuring good contact between the active material, the conductive additive, and the current collector. azom.com The polarity of the benzamide groups might also influence the transport of ions within the electrode. In the realm of polymer electrolytes, a highly crosslinked and porous polymer network could serve as a host for a liquid electrolyte, creating a solid-like electrolyte with improved safety characteristics compared to purely liquid systems. proquest.commdpi.com

The following table outlines the potential roles of polymers derived from this compound in energy storage devices:

Device ComponentPotential Role of the PolymerKey Polymer Properties
Electrode Redox-active material (after functionalization), binderRedox activity, mechanical stability, ionic conductivity
Electrolyte Solid polymer electrolyte hostPorosity, chemical stability, affinity for liquid electrolytes
Separator Microporous membraneControlled porosity, mechanical strength, chemical resistance

Polymer Electrolytes for Batteries and Fuel Cells

The development of safer, more efficient energy storage and conversion systems is a critical area of research. Solid-state batteries and high-temperature polymer electrolyte membrane fuel cells (PEMFCs) represent next-generation technologies that could benefit from novel polymer electrolytes. The crosslinkable nature of this compound makes its derived polymers intriguing candidates for such applications.

Polymers based on this compound could serve as a robust matrix for solid polymer electrolytes (SPEs). The aromatic polyamide backbone would provide excellent thermal and mechanical stability, crucial for battery safety and longevity. researchgate.netresearchgate.net The ethenyl groups allow for the formation of a cross-linked network, which can enhance the dimensional stability of the electrolyte membrane, preventing issues like swelling and dissolution that can plague linear polymer systems. nrel.govresearchgate.net

For application in lithium-ion batteries, the polar benzamide groups could facilitate the dissociation of lithium salts and promote ion transport. nih.gov By incorporating lithium salts into the polymer matrix, a single-ion conducting polymer electrolyte could potentially be developed. researchgate.netgoogle.com This would mitigate the formation of lithium dendrites, a major failure mechanism in lithium-metal batteries.

In the context of fuel cells, sulfonated derivatives of poly(this compound) could function as proton exchange membranes. nrel.govmdpi.com Cross-linking would be particularly advantageous in this application, as it can reduce water uptake and swelling, improving the membrane's performance and durability under varying humidity and temperature conditions. nrel.govresearchgate.net

Illustrative Data Table for Potential Polymer Electrolyte Properties:

PropertyProjected Value RangeSignificance
Ionic Conductivity (RT)10⁻⁵ - 10⁻³ S/cmDetermines the rate of ion transport and overall device performance.
Lithium-Ion Transference Number (t+)> 0.5A high transference number minimizes concentration polarization and suppresses dendrite growth.
Thermal Stability (Td,5%)> 350 °CEssential for safety and performance in high-temperature applications.
Mechanical Strength (Tensile)50 - 100 MPaEnsures the integrity of the electrolyte membrane during cell assembly and operation.

Active Materials for Supercapacitors

Supercapacitors are energy storage devices that offer high power density and long cycle life. Redox-active polymers are a class of materials that can be used as electrode materials in supercapacitors, storing charge through Faradaic reactions. repec.orgsci-hub.se Polymers derived from this compound could be functionalized to incorporate redox-active moieties, making them suitable for this application.

The benzamide group itself can exhibit some electrochemical activity, but more promisingly, it serves as a scaffold for the attachment of other redox-active groups. The conjugated aromatic structure of the polymer backbone would facilitate charge transport, which is essential for high-performance supercapacitor electrodes. rsc.org The cross-linked nature of the polymer network would provide a high surface area and a stable porous structure, allowing for efficient electrolyte ion diffusion and long-term cycling stability. mdpi.comresearchgate.net

By copolymerizing this compound with other monomers containing known redox-active functionalities (e.g., quinones, viologens, or phenothiazines), a family of materials with tunable electrochemical properties could be developed. mdpi.com These materials could offer a combination of high specific capacitance, good rate capability, and excellent cycle life, making them attractive for next-generation energy storage. repec.org

Illustrative Data Table for Potential Supercapacitor Electrode Properties:

PropertyProjected Value RangeSignificance
Specific Capacitance200 - 500 F/gA measure of the charge storage capacity per unit mass.
Energy Density10 - 30 Wh/kgDetermines the amount of energy that can be stored.
Power Density> 10,000 W/kgReflects the ability to deliver energy quickly.
Cycle Life> 10,000 cyclesIndicates the stability and longevity of the electrode material.

Sustainable and Recyclable Materials Based on this compound

The development of sustainable and recyclable polymers is a major goal in materials science to address environmental concerns. Aromatic polyamides are known for their high performance but are often derived from petroleum-based feedstocks and can be difficult to recycle. wastetrade.com Research into bio-based monomers and chemical recycling strategies for polyamides is an active area. rsc.orgrsc.orgacs.org

While this compound is not currently derived from biological sources, future research could explore bio-based synthetic routes to its precursors. More significantly, the amide linkages in the polymer backbone present a potential pathway for chemical recycling. acs.org Through processes like hydrolysis, the polymer could be broken down into its constituent monomers, which could then be purified and re-polymerized to create new materials, establishing a closed-loop life cycle. rsc.orgacs.org

The cross-linked nature of polymers from this compound presents a challenge for recycling. However, the development of cleavable cross-linkers that can be incorporated during polymerization could address this issue. These cross-linkers could be designed to break under specific conditions (e.g., changes in pH or temperature), allowing the polymer network to be de-cross-linked and subsequently reprocessed or recycled.

Fundamental Investigations into Structure-Function Relationships and Tunable Properties

A deep understanding of the relationship between the molecular structure of a polymer and its macroscopic properties is crucial for the rational design of new materials. seanclancy.orgslideshare.netchinapolyimide.com For polymers derived from this compound, several key structural features can be systematically varied to tune their properties.

The degree of cross-linking, controlled by the polymerization conditions, will have a profound impact on the material's properties. rsc.orgnih.gov Higher cross-link densities are expected to lead to increased rigidity, higher glass transition temperatures, and improved solvent resistance, but may also result in lower ductility. slideshare.net The length and flexibility of the polymer chains between cross-links can also be tailored, for example, by copolymerization with monofunctional vinyl monomers, to modulate the mechanical properties. youtube.com

The aromatic benzamide core imparts significant rigidity to the polymer backbone. chinapolyimide.com By chemically modifying this core, for instance, by introducing different substituent groups on the phenyl rings, it is possible to alter intermolecular interactions, solubility, and thermal properties. mdpi.com Such modifications could also be used to introduce specific functionalities, such as catalytic activity or sensing capabilities.

Illustrative Data Table of Tunable Properties:

Structural ParameterEffect on PropertiesPotential Applications
Cross-link DensityIncreased rigidity, thermal stability, and solvent resistance.High-performance composites, membranes.
Chain Length between Cross-linksIncreased flexibility and elasticity.Elastomers, flexible electronics.
Backbone SubstituentsAltered solubility, polarity, and functional properties.Specialty polymers, sensors, catalysts.

Multicomponent Systems and Hybrid Materials Development

The properties of polymers based on this compound can be further enhanced by creating multicomponent systems and hybrid materials. This can be achieved through copolymerization or by blending with other polymers or inorganic materials.

Copolymerization of this compound with other vinyl monomers, such as styrenes, acrylates, or other divinyl compounds like divinylbenzene (B73037), can lead to materials with a wide range of properties. mdpi.comfinechem-mirea.ru For example, incorporating flexible aliphatic monomers could improve the processability and toughness of the resulting polymer, while copolymerization with functional monomers could introduce new capabilities.

Hybrid materials can be created by incorporating inorganic nanoparticles, such as silica (B1680970), titania, or carbon nanotubes, into the polymer matrix. These nanoparticles can act as reinforcing agents, improving the mechanical strength and thermal stability of the material. They can also introduce new functionalities, such as electrical conductivity or catalytic activity. The strong interaction between the polar benzamide groups and the surface of many inorganic fillers could lead to excellent dispersion and interfacial adhesion, resulting in synergistic property enhancements.

Artificial Intelligence and Robotics in the Synthesis, Characterization, and Application of this compound Systems

The development of new materials is often a time-consuming and resource-intensive process. Artificial intelligence (AI) and robotics are emerging as powerful tools to accelerate the discovery and optimization of polymers. mdpi.comacs.org These technologies can be applied to all stages of the materials development lifecycle for systems based on this compound.

In the application development stage, AI can be used to predict the performance of new materials in specific applications, such as batteries or supercapacitors, based on their measured properties. acs.orgllnl.govaip.org This predictive capability can help to guide the design of new materials with improved performance, creating a closed-loop, data-driven approach to materials discovery. acs.org

Conclusion and Outlook

Reiteration of the Broader Significance of 4-Ethenyl-N-(4-ethenylphenyl)benzamide in Materials and Supramolecular Chemistry

Despite the absence of direct research, the molecular structure of this compound suggests considerable potential significance in materials and supramolecular chemistry. The presence of two ethenyl (vinyl) groups makes it a prime candidate as a crosslinking agent or a monomer in polymerization reactions. These reactive sites could be utilized to create novel polymers with tailored properties, such as enhanced thermal stability, mechanical strength, or specific electronic characteristics.

The benzamide (B126) core, with its capacity for hydrogen bonding, introduces the potential for creating highly ordered supramolecular structures. The interplay between the covalent polymerization of the vinyl groups and the non-covalent interactions of the amide functionality could lead to the development of advanced materials, including functional gels, liquid crystals, and self-healing polymers. The aromatic rings also contribute to π-π stacking interactions, further enabling the design of complex, multi-dimensional architectures.

Identification of Remaining Scientific Challenges and Future Research Perspectives

The primary scientific challenge is the lack of foundational research. The immediate future research perspective should focus on the following key areas:

Synthesis and Characterization: The first step is to develop and optimize a reliable synthetic route to produce this compound in sufficient purity and yield. Following a successful synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography will be crucial to fully understand its molecular structure and properties.

Polymerization Studies: A thorough investigation into the polymerization behavior of this monomer is warranted. This would involve exploring different polymerization techniques (e.g., free radical, controlled radical polymerization) to synthesize both linear polymers and crosslinked networks. The properties of the resulting polymers should be extensively studied.

Supramolecular Assembly: Research into the self-assembly properties of this compound is a promising direction. Understanding how the molecule organizes in different solvents and under various conditions could lead to the creation of novel supramolecular materials with interesting optical or electronic properties.

The following interactive data table outlines potential research avenues and their expected outcomes:

Research AreaKey ObjectivesPotential Outcomes
Synthesis Develop a high-yield, scalable synthetic pathway.Availability of the compound for further research.
Characterization Fully elucidate the molecular and electronic structure.Understanding of fundamental properties to guide applications.
Polymer Chemistry Investigate polymerization and crosslinking behavior.Creation of novel polymers with unique properties.
Supramolecular Chemistry Study self-assembly and hydrogen bonding interactions.Development of functional, self-organizing materials.

Interdisciplinary Impact and Broader Implications of Research on this compound for Chemical Innovation and Engineering

Future research on this compound has the potential for significant interdisciplinary impact. In materials science , the development of new polymers from this monomer could lead to advanced coatings, adhesives, and high-performance composites. In the field of biomedical engineering , its ability to form ordered structures through hydrogen bonding could be exploited for tissue engineering scaffolds or drug delivery systems.

For chemical innovation , the study of this molecule could provide new insights into the design of multifunctional monomers where both covalent and non-covalent interactions can be precisely controlled. This could lead to a new generation of "smart" materials that can respond to external stimuli. In engineering , the unique properties of polymers derived from this compound could find applications in electronics, for example, as dielectric layers or in the fabrication of organic electronic devices. The successful synthesis and application of this compound would represent a valuable addition to the toolbox of chemists and materials scientists, opening up new possibilities for innovation.

Q & A

Q. What are the optimal synthetic routes for 4-Ethenyl-N-(4-ethenylphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be approached via amide coupling reactions, leveraging methodologies used for analogous benzamide derivatives. Key steps include:

  • Diazotization and Coupling: Use aromatic amines and ethenyl-substituted benzoyl chlorides under controlled pH and temperature (e.g., 0–5°C for diazotization, 25–50°C for coupling) .
  • Catalytic Optimization: Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce ethenyl groups, ensuring inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DMF) .
  • Purity Assessment: Monitor reactions via HPLC or TLC, and purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can X-ray crystallography and spectroscopic methods confirm the molecular structure and ethenyl group presence?

Methodological Answer:

  • X-ray Crystallography: Utilize SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include bond-length analysis (C=C ethenyl bonds: ~1.34 Å) and torsion angles to confirm planarity .
  • Spectroscopic Confirmation:
    • NMR: Observe characteristic peaks for ethenyl protons (δ 5.0–6.5 ppm in ¹H NMR; splitting patterns indicate trans/cis configurations).
    • IR: Stretching vibrations for C=C (1640–1680 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Quantum Chemical Modeling: Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, predicting sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation tendencies .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data during characterization?

Methodological Answer:

  • Data Validation: Cross-reference experimental data (e.g., bond lengths, angles) with Cambridge Structural Database (CSD) entries for similar benzamides .
  • Refinement Protocols: Apply SHELXL’s restraint options for disordered ethenyl groups and use R-factor convergence criteria (<5%) to resolve crystallographic conflicts .

Q. What methodologies elucidate the impact of ethenyl substituents on bioactivity and photopharmacological applications?

Methodological Answer:

  • Structure-Activity Relationships (SAR): Synthesize analogs with varying substituents (e.g., methyl, chloro) and compare bioactivity via enzyme inhibition assays (e.g., sirtuin or glutamate transporter targets) .
  • Photoisomerization Studies: Irradiate solutions (UV-Vis, 365 nm) to induce E/Z isomerization of ethenyl groups, and analyze binding affinity changes via surface plasmon resonance (SPR) or X-ray co-crystallography (e.g., PDB: 6ZLH, 6ZL4) .

Experimental Design and Data Analysis

Q. How to design experiments investigating the compound’s reactivity under oxidation or nucleophilic substitution?

Methodological Answer:

  • Oxidation: React with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to RT) to epoxidize ethenyl groups. Monitor via GC-MS or ¹³C NMR for epoxide formation (δ 50–60 ppm) .
  • Nucleophilic Substitution: Treat with NaN₃ in DMF (80°C) to substitute ethenyl protons, followed by click chemistry (CuAAC) with alkynes for functionalization .

Q. How does the ethenyl substituent influence thermal stability compared to methyl or chloro analogs?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Td) under N₂ atmosphere. Ethenyl derivatives typically show lower Td (~200°C) due to π-bond reactivity vs. methyl (>250°C) or chloro analogs .

Comparative Analysis

Q. How do structural variations (e.g., ethenyl vs. methyl/chloro) affect crystallographic packing and intermolecular interactions?

Methodological Answer:

  • Packing Analysis: Use Mercury software to visualize hydrogen-bonding networks (N–H···O=C) and π-π stacking distances. Ethenyl groups may introduce steric hindrance, reducing packing efficiency compared to planar chloro derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.